molecular formula C10H11NO3 B185120 Ethyl 2-oxo-3-(pyridin-4-yl)propanoate CAS No. 103204-67-7

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B185120
CAS No.: 103204-67-7
M. Wt: 193.2 g/mol
InChI Key: HQQNCGGAZBRDJB-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The pyridin-4-yl moiety is a privileged structure in drug discovery, found in molecules with diverse pharmacological activities . This specific β-ketoester derivative is designed as a versatile building block for the synthesis of more complex, bioactive molecules. Its molecular structure, featuring both a reactive β-ketoester and a heteroaromatic pyridine ring, makes it a suitable precursor for constructing various heterocyclic systems or for use in multi-step synthetic routes aimed at developing new therapeutic agents . Researchers can leverage this compound in the exploration of novel compounds for potential applications in areas such as oncology and inflammation, where pyridine-containing compounds have shown significant promise . The product is intended for use in a controlled laboratory setting by qualified personnel.

Properties

IUPAC Name

ethyl 2-oxo-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQNCGGAZBRDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate CAS 103204-67-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate , a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals.

CAS 103204-67-7 | Chemical Profile & Synthetic Utility

Executive Summary

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (CAS 103204-67-7) is a functionalized pyruvate derivative serving as a pivotal building block in medicinal chemistry.[1][2] Structurally, it consists of a pyridine ring attached to a reactive


-keto ester moiety. This unique architecture makes it a "linchpin" reagent for constructing naphthyridines , pyridazinones , and indolizines —scaffolds frequently found in kinase inhibitors, anti-inflammatory agents, and neurological drugs.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, designed for researchers requiring high-purity intermediates for drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exists in a dynamic equilibrium between its keto and enol forms, a feature that dictates its stability and reactivity profile.[3]

2.1 Identification Data
PropertySpecification
CAS Number 103204-67-7
IUPAC Name Ethyl 2-oxo-3-(pyridin-4-yl)propanoate
Synonyms

-Oxo-4-pyridinepropanoic acid ethyl ester; Ethyl 3-(pyridin-4-yl)pyruvate
Molecular Formula

Molecular Weight 193.20 g/mol
SMILES CCOC(=O)C(=O)Cc1ccncc1
2.2 Physical Characteristics[4][5][6]
  • Appearance: Typically a viscous yellow-to-brown oil or low-melting solid at room temperature. High-purity fractions may crystallize upon prolonged storage at -20°C.

  • Solubility: Soluble in polar organic solvents (DCM, Ethyl Acetate, Ethanol, DMSO). Sparingly soluble in water; hydrolyzes slowly in aqueous media.

  • Stability: Sensitive to oxidation and hydrolysis. Best stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Structural Analysis: Keto-Enol Tautomerism

Unlike simple ketones, CAS 103204-67-7 exhibits significant enol character due to the electron-withdrawing nature of the pyridine ring and the stabilization provided by the ester group.

  • Keto Form:

    
     (Favored in non-polar solvents)
    
  • Enol Form:

    
     (Stabilized by intramolecular H-bonding)
    

This tautomerism is critical for nucleophilic attacks; the enol form is the reactive species in many condensation reactions.

Tautomerism Keto Keto Form (Py-CH2-C=O) Enol Enol Form (Py-CH=C-OH) Keto->Enol  Tautomerization   Reactivity Nucleophilic Attack (at C3 or Carbonyl) Enol->Reactivity  Stabilized Reactive Species  

Figure 1: Dynamic equilibrium between keto and enol tautomers driving chemical reactivity.

Synthesis Protocol (Reissert-Type Condensation)

The most robust synthetic route involves the condensation of 4-picoline (4-methylpyridine) with diethyl oxalate using a strong alkoxide base. This method ensures high regioselectivity and yield.

4.1 Reaction Mechanism

The acidity of the methyl protons in 4-picoline is enhanced by the nitrogen atom. Deprotonation yields a nucleophile that attacks the diethyl oxalate.

Synthesis Picoline 4-Picoline (Starting Material) Anion Pyridine-CH2 Anion (Nucleophile) Picoline->Anion Deprotonation (-78°C to 0°C) Base Base (KOEt/NaOEt) Base->Anion Deprotonation (-78°C to 0°C) Intermediate Tetrahedral Intermediate Anion->Intermediate + Diethyl Oxalate Oxalate Diethyl Oxalate (Electrophile) Product Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (Enolate Salt) Intermediate->Product Elimination of EtO- Final Acidification (HCl/AcOH) -> Final Product Product->Final Workup (pH adjust)

Figure 2: Step-wise condensation mechanism for the synthesis of CAS 103204-67-7.

4.2 Experimental Procedure

Reagents:

  • 4-Methylpyridine (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Potassium ethoxide (1.1 eq) or Sodium ethoxide

  • Solvent: Anhydrous Ethanol or Toluene

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with anhydrous ethanol/toluene under nitrogen atmosphere. Add Potassium ethoxide (KOEt) at 0°C.

  • Addition: Add diethyl oxalate dropwise to the base solution. Stir for 15 minutes.

  • Condensation: Add 4-methylpyridine dropwise. The solution will typically turn dark yellow/orange, indicating enolate formation.

  • Reaction: Warm to room temperature or mild reflux (60°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[5]

  • Quench & Workup: Cool to 0°C. Acidify carefully with glacial acetic acid or dilute HCl to pH ~5–6.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is often used directly. For high purity, perform flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Yield Expectation: 60–80% depending on moisture control (water quenches the anion).

Applications in Drug Development

The 1,2-dicarbonyl system (alpha-keto ester) adjacent to the pyridine ring allows for versatile heterocyclization.

5.1 Synthesis of Naphthyridines

Reaction with amines or amidines allows for the fusion of a second ring onto the pyridine, creating 1,6-naphthyridines or 1,7-naphthyridines . These scaffolds are prominent in anti-tumor and anti-viral research.

5.2 Pyridazinone Formation

Condensation with hydrazines (


) targets the ketone and ester groups simultaneously to form pyridazin-3(2H)-ones .
  • Reaction: Reflux in ethanol with hydrazine hydrate.

  • Product: 6-(pyridin-4-yl)pyridazin-3(2H)-one derivatives.

  • Relevance: This scaffold mimics the pharmacophore of several cardiotonic and vasodilator drugs (e.g., Minaprine analogs).

5.3 Kinase Inhibitor Scaffolds

The pyridine nitrogen provides a hydrogen bond acceptor site, while the alpha-keto ester tail can be modified into amides or heterocycles that fit into the ATP-binding pocket of kinases (e.g., p38 MAP kinase inhibitors).

Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References
  • Chemical Identity & Properties

    • PubChem.[4] Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Reissert Reaction)

    • Dumas, A., & Peligot, E. Condensation of methyl-pyridines with oxalates. Organic Syntheses. Available at: [Link]

  • Pharmaceutical Applications

    • Althuis, T. H., et al. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate. Journal of Medicinal Chemistry. Available at: [Link]

  • Tautomerism in Pyruvates

    • Chemistry LibreTexts.[7] Keto-enol tautomerism in alpha-keto esters. Available at: [Link]

  • Commercial Availability & Safety

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Differentiation of Ethyl 2-Oxo- and 3-Oxo-Pyridyl Propanoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridyl ketoesters are privileged scaffolds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Understanding the distinct chemical and physical properties of positional isomers, such as ethyl 2-oxo- and 3-oxo-pyridyl propanoates, is critical for rational drug design, synthesis optimization, and analytical characterization. This guide provides a detailed comparative analysis of these two classes of isomers, focusing on their synthesis, the profound impact of keto-enol tautomerism, and their differentiation using modern spectroscopic techniques. Detailed experimental protocols and visual aids are provided to offer both theoretical understanding and practical guidance for professionals in the field.

Introduction: The Significance of Pyridyl Ketoesters in Medicinal Chemistry

The pyridine ring is a cornerstone in drug development, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[4][5] When combined with a β-ketoester or an α-ketoester moiety, the resulting pyridyl propanoates become powerful building blocks.[1] These functionalities offer multiple reactive sites for carbon-carbon bond formation, cyclization reactions, and elaboration into more complex heterocyclic systems. Their applications span a wide range of therapeutic areas, including anti-inflammatory, analgesic, and anticancer agents.[3][6] The precise positioning of the ketone group—at the C2 (alpha) or C3 (beta) position of the propanoate chain—dramatically alters the molecule's electronic structure, reactivity, and spectroscopic signature, making a clear understanding of these differences essential.

Structural Isomerism: A Comparative Overview

The fundamental difference between the two subjects of this guide lies in the relative positions of the two carbonyl groups (the ketone and the ester) and the pyridyl ring.

  • Ethyl 3-Oxo-3-(pyridyl)propanoate (a β-Keto Ester): In this isomer, the ketone and ester carbonyls are separated by a methylene group (-CH₂-). This "1,3-dicarbonyl" arrangement is the defining feature of a β-keto ester.

  • Ethyl 2-Oxo-3-(pyridyl)propanoate (an α-Keto Ester): Here, the ketone and ester carbonyls are directly adjacent to each other. This "1,2-dicarbonyl" system defines it as an α-keto ester.

This seemingly minor shift in the ketone position has profound implications for the molecule's chemistry.

G cluster_0 Ethyl 3-Oxo-3-(pyridyl)propanoate (β-Keto Ester) cluster_1 Ethyl 2-Oxo-3-(pyridyl)propanoate (α-Keto Ester) node_3_oxo Structure: Py-CO-CH₂-COOEt node_2_oxo Structure: Py-CH₂-CO-COOEt node_3_oxo->node_2_oxo Positional Isomers

Caption: Core structures of β-keto and α-keto pyridyl propanoate isomers.

Synthesis Strategies: Building the Isomeric Scaffolds

The synthetic routes to these isomers are fundamentally different, dictated by the target functional group arrangement.

Synthesis of Ethyl 3-Oxo-Pyridyl Propanoates (β-Keto Esters)

The most prevalent and efficient method for synthesizing β-keto esters is the Claisen Condensation .[7][8] This reaction involves the base-catalyzed self-condensation of an ester or, more commonly for this target, a mixed Claisen condensation between a pyridyl ester and ethyl acetate.

Mechanism: The reaction is driven by the formation of a highly stabilized enolate of the final β-keto ester product.[9] A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl of the pyridyl ester (e.g., ethyl picolinate, nicotinate, or isonicotinate).

Claisen_Condensation EtOAc Ethyl Acetate Enolate Ester Enolate (Nucleophile) EtOAc->Enolate + NaOEt - EtOH Base NaOEt (Base) PyridylEster Ethyl Pyridylcarboxylate (e.g., Ethyl Isonicotinate) Tetrahedral Tetrahedral Intermediate PyridylEster->Tetrahedral Enolate->Tetrahedral + Pyridyl Ester Product_Keto β-Keto Ester Product (Ethyl 3-oxo-3-pyridyl-propanoate) Tetrahedral->Product_Keto - NaOEt Product_Enolate Product Enolate (Stabilized) Product_Keto->Product_Enolate + NaOEt (Stoichiometric) (Drives Reaction) Product_Enolate->Product_Keto Acidic Workup (H₃O⁺)

Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.

Synthesis of Ethyl 2-Oxo-Pyridyl Propanoates (α-Keto Esters)

Synthesizing α-keto esters requires different strategies as the Claisen condensation is not applicable. Several general methods can be adapted for this purpose.[10][11]

  • Oxidation of α-Hydroxy Esters: A common route involves the synthesis of an ethyl 2-hydroxy-3-pyridylpropanoate intermediate, followed by oxidation using reagents like manganese dioxide (MnO₂), Swern oxidation, or other mild oxidants.

  • Acylation of Organometallic Reagents: Reaction of a pyridylmethyl Grignard or organolithium reagent with diethyl oxalate can yield the desired α-keto ester.[11]

  • Oxidative Esterification: Direct oxidation of pyridyl acetophenone derivatives in the presence of an alcohol can yield α-ketoesters.[12] For example, copper-catalyzed aerobic oxidation of a 1-(pyridyl)ethan-1-one in ethanol can produce the corresponding ethyl 2-oxo-pyridyl propanoate.

The choice of method depends on the availability of starting materials and the desired scale. The oxidation route is often reliable for laboratory-scale synthesis.

Physicochemical and Spectroscopic Differentiation

The most significant differences between the 2-oxo and 3-oxo isomers are revealed through their spectroscopic properties, largely stemming from the unique chemical environment of the 3-oxo isomer.

The Decisive Role of Keto-Enol Tautomerism

The defining characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[13][14] The enol form is stabilized by conjugation and, crucially, by the formation of a six-membered intramolecular hydrogen bond.[15] This equilibrium is highly sensitive to solvent polarity, with non-polar solvents favoring the hydrogen-bonded enol form and polar solvents favoring the more polar keto form.[16]

Caption: Keto-enol tautomerism in ethyl 3-oxo-3-(pyridyl)propanoate.

In contrast, ethyl 2-oxo-3-pyridylpropanoate lacks the acidic proton on the carbon between the two carbonyls. While it has enolizable protons on the CH₂ group adjacent to the pyridyl ring, the resulting enol is not as stabilized and this equilibrium is far less significant. The practical consequence is that the 3-oxo isomer will show two sets of signals in its NMR spectrum , corresponding to the keto and enol forms, while the 2-oxo isomer will primarily show one set of signals .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers.[14]

  • ¹H NMR:

    • Ethyl 3-Oxo Isomer: The spectrum is a composite of two species. The keto form displays a characteristic singlet for the active methylene protons (-CO-CH₂ -CO-) typically around δ 3.5-4.5 ppm .[1] The enol form shows a sharp singlet for the vinylic proton (-C(OH)=CH -) around δ 5.0-6.2 ppm and a broad, downfield singlet for the enolic hydroxyl proton (-OH ) around δ 12-13 ppm due to strong intramolecular hydrogen bonding.[17]

    • Ethyl 2-Oxo Isomer: The spectrum is simpler. It will feature a singlet for the methylene protons adjacent to the pyridyl ring (Py-CH₂ -CO-), with a chemical shift influenced by the aromatic ring. Crucially, the characteristic signals for the enol form seen in the β-keto ester will be absent.

  • ¹³C NMR:

    • Ethyl 3-Oxo Isomer: The keto tautomer will show three distinct carbonyl/enol carbons: the ketone (C3, ~190-200 ppm ), the ester (C1, ~165-175 ppm ), and the central methylene carbon (C2, ~45-55 ppm ).[18] The enol tautomer will show signals for the enolic carbons (e.g., C3 at ~170-180 ppm and C2 at ~90-100 ppm).

    • Ethyl 2-Oxo Isomer: This isomer will show two distinct and sharp carbonyl signals for the adjacent ketone (C2) and ester (C1) groups. The chemical shifts will differ from the 3-oxo isomer due to the direct electronic interaction between the two carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the carbonyl environments.

  • Ethyl 3-Oxo Isomer: The keto form typically shows two distinct C=O stretching bands: one for the ketone (~1715-1725 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹).[19] The enol form, if present in sufficient concentration, will exhibit a broad O-H stretch (2500-3200 cm⁻¹), a conjugated C=C stretch (~1650 cm⁻¹), and a conjugated C=O stretch that is shifted to a lower frequency (~1650-1670 cm⁻¹) due to conjugation and hydrogen bonding.[20]

  • Ethyl 2-Oxo Isomer: This isomer will show two C=O stretching bands for the adjacent ketone and ester groups. These bands are often observed close together, sometimes as a single broadened absorption or as a shoulder on the main peak, typically in the 1730-1760 cm⁻¹ region.[19] The absence of the broad O-H and low-frequency conjugated carbonyl bands is a key differentiating feature.

Spectroscopic Data Summary
FeatureEthyl 3-Oxo-Pyridyl Propanoate (β-Keto Ester)Ethyl 2-Oxo-Pyridyl Propanoate (α-Keto Ester)
Tautomerism Significant Keto-Enol Equilibrium Present[13]Negligible Tautomerism
¹H NMR Keto: Singlet ~3.5-4.5 ppm (α-CH₂).Enol: Singlet ~5.0-6.2 ppm (=CH) & ~12-13 ppm (enolic OH).[1][17]Singlet for Py-CH₂. No significant enol signals.
¹³C NMR Keto: Ketone C=O ~190-200 ppm, Ester C=O ~165-175 ppm.[18]Two distinct C=O signals, different from β-keto ester.
IR (C=O) Two distinct C=O bands (~1720 & ~1740 cm⁻¹).Enol shows conjugated C=O ~1650 cm⁻¹.[19]Two adjacent C=O bands, often merged or close (~1730-1760 cm⁻¹).[19]
IR (Other) Broad O-H stretch (2500-3200 cm⁻¹) from enol form.Absence of significant O-H stretch.
Mass Spectrometry (MS)

Mass spectrometry can differentiate the isomers based on their distinct fragmentation patterns upon electron ionization.[21][22]

  • Ethyl 3-Oxo Isomer: Fragmentation is complex due to the presence of two carbonyls and the enol tautomer.[23] Common pathways include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements.[24] Loss of the ethoxy radical (•OEt, -45 Da) and subsequent loss of CO (-28 Da) are common. The enol form can undergo different fragmentation pathways compared to the keto form.[25]

  • Ethyl 2-Oxo Isomer: The primary fragmentation is often the cleavage of the weak bond between the two adjacent carbonyl groups, leading to the formation of a stable pyridylmethyl radical and an ethoxycarbonyl cation, or vice versa. The McLafferty rearrangement is less likely or will proceed differently than in the 3-oxo isomer.[26][27]

Experimental Protocols

Protocol: Synthesis of Ethyl 3-Oxo-3-(pyridin-4-yl)propanoate

This protocol is adapted from the Claisen condensation method described by Erenler (2011).[1]

  • Preparation: To a solution of sodium ethoxide (2.02 g, 29.7 mmol) in dry benzene (10 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ethyl acetate (3.49 g, 39.6 mmol).

  • Reaction: Heat the mixture to reflux for 30 minutes. To this solution, add ethyl isonicotinate (3.0 g, 19.8 mmol). Continue refluxing for 14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Hydrolyze the residual gum with an excess of dilute acetic acid until the pH is neutral.

  • Extraction: Add an excess of potassium carbonate and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the title compound.

Protocol: Characterization and Differentiation Workflow

Differentiation_Workflow start Unknown Pyridyl Propanoate Isomer nmr Acquire ¹H NMR Spectrum (in CDCl₃) start->nmr decision_nmr Observe signals for both Keto and Enol forms? (e.g., broad peak at ~12 ppm) nmr->decision_nmr ir Acquire IR Spectrum confirm_3_oxo Confirm with IR: Two C=O peaks + broad O-H ir->confirm_3_oxo confirm_2_oxo Confirm with IR: Adjacent C=O peaks, no O-H ir->confirm_2_oxo ms Acquire Mass Spectrum is_3_oxo Identified as 3-Oxo Isomer decision_nmr->is_3_oxo  Yes is_2_oxo Identified as 2-Oxo Isomer decision_nmr->is_2_oxo No   is_3_oxo->ir is_3_oxo->ms is_2_oxo->ir is_2_oxo->ms

Caption: Workflow for the spectroscopic differentiation of the isomers.

Conclusion

The distinction between ethyl 2-oxo- and 3-oxo-pyridyl propanoates extends far beyond a simple numerical difference in nomenclature. Their unique structural arrangements give rise to divergent synthetic pathways and, most notably, distinct chemical behaviors. The presence of significant keto-enol tautomerism in the 3-oxo (β-keto) isomer is the central feature that governs its unique spectroscopic signature, providing a clear and robust method for its differentiation from the 2-oxo (α-keto) isomer. For researchers in drug discovery and development, a firm grasp of these differences is paramount for designing efficient synthetic routes, ensuring structural integrity, and ultimately, for the successful development of novel pyridine-based therapeutics.

References

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  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764. [Link]

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Applications of pyridyl alpha-keto esters in medicinal chemistry

Strategic Utilization of Pyridyl -Keto Esters in Drug Discovery

From Covalent Inhibition to Heterocyclic Scaffolding

Executive Summary

Pyridyl




Part 1: Structural & Reactivity Profile

The reactivity of pyridyl

Electronic Activation

The pyridine nitrogen (electronegativity




  • Consequence: The

    
    -keto carbon becomes highly susceptible to nucleophilic attack (e.g., by Ser-OH or Cys-SH in enzyme active sites).
    
  • Tunability: Protonation or hydrogen bonding to the pyridine nitrogen (often facilitated by active site residues like His or Asp) further amplifies this electrophilicity, a phenomenon known as "specific acid catalysis" within the binding pocket.

Hydration Propensity

Unlike simple ketones, pyridyl

  • Medicinal Implication: The ketone form is the active warhead. However, the hydrate mimics the tetrahedral transition state of peptide bond hydrolysis, potentially aiding in pre-organization before covalent bond formation.

Part 2: Application as Covalent Warheads (Protease Inhibition)

Pyridyl

reversible covalent inhibitors
Mechanism of Action

The mechanism mimics the transition state of peptide hydrolysis but stalls at the tetrahedral intermediate stage due to the stability of the adduct and the poor leaving group ability of the ester alkyl group compared to an amine.

Figure 1: Mechanism of Serine Protease Inhibition The following diagram illustrates the nucleophilic attack of the catalytic serine on the pyridyl

Gcluster_0Stabilization FactorsEnzymeFree Enzyme(Ser-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->ComplexBinding (P1-S1 Recog.)InhibitorPyridyl α-Keto Ester(Electrophilic Trap)Inhibitor->ComplexNote2Pyridine RingEnhances ElectrophilicityInhibitor->Note2TSTetrahedral Intermediate(Hemiacetal Adduct)Complex->TSNucleophilic Attack(k_inact)TS->ComplexReversible (k_off)Note1Oxyanion HoleStabilizes O-TS->Note1

Caption: Kinetic pathway of reversible covalent inhibition. The pyridine ring activates the carbonyl for attack by the catalytic Serine-OH.

Case Study: Hip1 Inhibition (M. tuberculosis)

Recent studies (e.g., Goldfarb et al.[1]) utilizing

  • Potency:

    
     values in the picomolar (pM) range.
    
  • Selectivity: The pyridyl group occupies the S1 pocket, exploiting specific

    
    -stacking or H-bonding interactions unavailable to aliphatic analogs.
    
  • Binding Mode: X-ray crystallography confirms the formation of a tetrahedral hemiketal, with the ester oxygen accepting a hydrogen bond from the oxyanion hole residues (Gly/Ser backbone).

Part 3: Synthetic Utility in Scaffold Construction

Beyond inhibition, pyridyl

C2 synthons
Synthesis of Quinoxalinones

Condensation with 1,2-diaminobenzenes yields quinoxalin-2-ones, a scaffold found in various kinase inhibitors.

  • Reagents: o-phenylenediamine, Ethanol/Acetic Acid, Reflux.

  • Advantage: The pyridyl group is retained at the C3 position, providing a handle for further metal-catalyzed cross-coupling or H-bonding interactions.

Synthesis of 1,2,4-Triazines

Reaction with amidrazones or hydrazides yields 1,2,4-triazine derivatives.

  • Mechanism: Initial hydrazone formation followed by cyclodehydration.

Figure 2: Synthetic Workflow for Heterocycle Generation

SynthesisKetoEsterPyridyl α-Keto EsterQuinox3-Pyridyl-Quinoxalin-2-oneKetoEster->QuinoxCondensationTriazinePyridyl-1,2,4-TriazineKetoEster->TriazineCyclizationDiamine+ o-Phenylenediamine(EtOH, Reflux)Diamine->QuinoxHydrazine+ Amidrazone(AcOH, Heat)Hydrazine->Triazine

Caption: Divergent synthesis of fused heterocycles using pyridyl

Part 4: Experimental Protocols

Protocol A: One-Step Synthesis of Pyridyl -Keto Esters

Adapted from Lee, J. I. (2004). This method utilizes Ethyl 2-pyridyl oxalate as an activated oxalate equivalent, avoiding the harsh conditions of direct oxidation.

Materials:

  • Ethyl 2-pyridyl oxalate (1.0 equiv)

  • Grignard Reagent (R-MgBr, 1.1 equiv)

  • Dry THF (Solvent)

  • Argon/Nitrogen atmosphere

Step-by-Step:

  • Preparation: Dissolve Ethyl 2-pyridyl oxalate (1.0 equiv) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C .

  • Addition: Add the Grignard reagent dropwise over 30 minutes via a syringe pump. Note: Slow addition is critical to prevent double addition.

  • Reaction: Stir at -78 °C for 45 minutes. Monitor by TLC (disappearance of oxalate).

  • Quench: Quench with saturated aqueous

    
     solution at low temperature.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Validation:

  • Yield: Typically 70–90%.

  • Self-Check: Appearance of a bright yellow color often indicates formation of the

    
    -keto ester (conjugated system).
    
Protocol B: Enzyme Inhibition Assay (General)

System: Fluorescence Resonance Energy Transfer (FRET) Assay.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT (for cysteine proteases).

  • Incubation: Incubate Enzyme (10 nM) with Pyridyl

    
    -keto ester (varying concentrations, 0.1 nM – 10 
    
    
    M) for 30 minutes at 25 °C to allow equilibrium (hemiketal formation).
  • Initiation: Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Measurement: Monitor fluorescence release (

    
     nm, 
    
    
    nm) over 10 minutes.
  • Analysis: Fit the initial velocities to the Morrison equation for tight-binding inhibitors (if

    
    ) or standard dose-response curves.
    

Part 5: Comparative Data

Table 1: Electrophilicity and Inhibition Potential

Scaffold TypeElectrophilicity (

)
Hydration

(Water)
Protease Inhibition (

)
Stability (Plasma)
Aliphatic

-Keto Ester
Low< 0.1

M range
Moderate
Phenyl

-Keto Ester
Moderate~ 0.5High nM rangeModerate
Pyridyl

-Keto Ester
High > 1.0 (Predominant) Low nM / pM range High

Note: The high hydration constant of pyridyl derivatives reflects their readiness to form tetrahedral intermediates, correlating directly with potency.

References

  • Lee, J. I. (2004). A Convenient Synthesis of

    
    -Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(1), 103-106. Link
    
  • Goldfarb, N. E., et al. (2025). Discovery of Highly Potent

    
    -Keto Ester-Based Peptidomimetic Inhibitors of the Hip1 Protease for the Treatment of Mycobacterium tuberculosis.[1][2][3] European Journal of Medicinal Chemistry Reports, 15, 100311.[1] Link[1]
    
  • Boger, D. L., et al. (2001).

    
    -Keto heterocycle inhibitors of fatty acid amide hydrolase: carbonyl group modification and 
    
    
    -substitution. Bioorganic & Medicinal Chemistry Letters, 11(12), 1517-1520. Link
  • Zhang, X., et al. (2020). Platinum-Catalyzed Selective C–H Acylation of 2-Aryloxypyridines with Ethyl Chlorooxoacetate. ACS Omega, 5(15), 8946–8954. Link

An In-depth Technical Guide to the Safety of Pyridine-Containing Oxopropanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the safety protocols for handling pyridine-containing oxopropanoate esters, a class of compounds often used in pharmaceutical research and development. It has come to our attention that specific safety data for the requested compound, Ethyl 2-oxo-3-(pyridin-4-yl)propanoate , is not available in published safety data sheets (SDS) or major chemical databases.

Therefore, this document has been constructed using data from the closest structural isomer for which limited safety information exists: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS: 26377-17-3) .[1] The primary structural difference is the position of the oxo (keto) group.

Disclaimer: Critical Safety Advisory

The information herein pertains to the structural isomer Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. It must be used solely as a preliminary and precautionary guide. The toxicological properties of both this isomer and the requested Ethyl 2-oxo-3-(pyridin-4-yl)propanoate have not been fully investigated.[1] A compound-specific risk assessment by qualified personnel is mandatory before any handling or experimentation. Treat all uncharacterized compounds as potentially hazardous.

Introduction: Navigating the Data Gap in Novel Reagent Safety

In the fast-paced environment of drug discovery, researchers frequently work with novel chemical entities for which comprehensive safety data has not yet been established. Ethyl 2-oxo-3-(pyridin-4-yl)propanoate represents such a case. As an alpha-keto ester containing a pyridine moiety, it is of significant interest as a synthetic building block. However, this structural novelty necessitates a conservative and rigorous approach to safety.

The causality behind this guide's structure is to build a safety framework from the ground up, starting with the limited known data of a close structural analog and reinforcing it with established principles of laboratory safety for handling compounds of unknown toxicity.

Chapter 1: Hazard Assessment & Presumed Classification

Based on the available data for the 3-oxo isomer, a formal GHS classification is not available. However, the primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract.[1] The toxicological properties have not been fully investigated, which is a significant hazard in itself.[1]

Hazard Category Presumed Classification & Precautionary Statement Justification
Acute Toxicity No data available. Treat as potentially harmful if swallowed, inhaled, or in contact with skin.The toxicological properties are uninvestigated.[1] This necessitates assuming a degree of toxicity as a conservative safety measure.
Skin Corrosion/Irritation Potential for skin irritation. (S24/25: Avoid contact with skin and eyes).[1]The SDS for the 3-oxo isomer explicitly states it "May cause skin irritation".[1]
Serious Eye Damage/Irritation Potential for eye irritation. (S24/25: Avoid contact with skin and eyes).[1]The SDS for the 3-oxo isomer states it "May cause eye irritation".[1]
Respiratory Irritation Potential for respiratory tract irritation.The SDS for the 3-oxo isomer indicates it "May cause respiratory tract irritation," particularly if it is a dust or aerosol.[1]
Carcinogenicity/Mutagenicity No data available.No information was found regarding carcinogenic or mutagenic properties. The compound is not listed by IARC, ACGIH, or NTP.[1]

Chapter 2: Emergency Response Protocols

A self-validating emergency protocol relies on immediate, decisive action and clear communication. The following workflow should be adopted for any incident involving this class of compounds.

First-Aid Measures
  • General Advice: In all cases of exposure, consult a physician and provide them with this safety guide.[2]

  • Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Choose the agent most appropriate for the surrounding fire.

  • Specific Hazards: During combustion, irritating and potentially toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be generated.[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

cluster_Exposure Exposure Event cluster_Response Immediate Actions cluster_Medical Medical Protocol exposure Inhalation, Skin/Eye Contact, or Ingestion Occurs remove Remove from Exposure (Fresh Air) exposure->remove Inhalation rinse Flush & Rinse Area (15+ mins) exposure->rinse Skin/Eye alert Alert Lab Supervisor & Safety Officer exposure->alert medical Seek Immediate Medical Attention remove->medical rinse->medical sds Provide SDS/Safety Guide to Physician medical->sds

Caption: Emergency Response Workflow for Chemical Exposure.

Chapter 3: Laboratory Handling & Exposure Control

The principle of "As Low As Reasonably Practicable" (ALARP) must govern all handling procedures. The hierarchy of controls provides a systematic, self-validating framework for minimizing exposure.

cluster_Controls Hierarchy of Controls for Unknown Hazards elimination Elimination / Substitution (Use a less hazardous, fully characterized chemical if possible) engineering Engineering Controls (Chemical Fume Hood, Glovebox, Ventilated Enclosure) admin Administrative Controls (SOPs, Designated Areas, Training) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat - The Last Line of Defense)

Caption: Hierarchy of Controls for Potentially Hazardous Reagents.

Safe Handling & Engineering Controls
  • Ventilation: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[1][2] Use adequate ventilation to prevent the accumulation of dust or vapors.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Dust/Aerosol Prevention: Minimize dust generation and accumulation during handling.[1] If the material is a solid, handle it in a way that avoids creating airborne particles.

  • Eye Wash/Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

Storage Conditions
  • Container: Store in a tightly closed container.[1]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

Given the uncharacterized nature of the compound, a conservative PPE protocol is required.

Protection Type Specification Rationale & Source
Eye/Face Protection Chemical safety goggles or a face shield.Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Protects against potential eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Gloves must be inspected before use. Use proper removal technique to avoid skin contact.[2]
Skin/Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Not required under normal use in a fume hood.If work outside a fume hood is unavoidable or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.[1]

Chapter 4: Physical, Stability & Reactivity Profile

  • Chemical Stability: The 3-oxo isomer is listed as stable under normal temperatures and pressures.[1]

  • Conditions to Avoid: High temperatures, dust generation, and exposure to incompatible materials.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Property Value (for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate)
Molecular Formula C10H11NO3
CAS Number 26377-17-3
Boiling Point Not available[1]
Flash Point Not applicable[1]
Autoignition Temperature Not applicable[1]

Chapter 5: Toxicological & Ecological Profile

This section underscores the critical data gap.

  • Toxicological Summary: The toxicological properties of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate have not been fully investigated.[1] No data is available for LD50/LC50 values.[1] The primary health effects are presumed to be irritation of the eyes, skin, and respiratory system based on preliminary hazard assessments.[1]

  • Carcinogenicity: The material is not listed by ACGIH, IARC, or NTP as a carcinogen.[1]

  • Ecological Information: No information on ecotoxicity was found. Do not let the product enter drains or the environment.

Chapter 6: Disposal & Transportation

  • Disposal: The material should be disposed of by a licensed professional waste disposal service.[2] Disposal must be in accordance with all federal, state, and local regulations.[1]

  • Transportation: The 3-oxo isomer is not regulated as a hazardous material for transport by DOT (US), IMDG, or IATA.[2] However, regulations can change, and shippers should always verify the latest requirements.

References

  • This placeholder is intentionally left blank as no direct SDS was found for the requested compound.
  • Chemsrc. (2025, August 26). Ethyl 3-oxo-3-(pyridin-4-yl)propanoate Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Toxics Release Inventory: ethyl 2-oxo-3-(pyridazin-4-yl)propanoate. Available at: [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. Available at: [Link]

Sources

Commercial suppliers of Ethyl 3-(4-pyridyl)-2-oxopropionate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and procurement strategy for Ethyl 3-(4-pyridyl)-2-oxopropionate , a specialized heterocyclic intermediate.[1]

Note on Commercial Availability: Unlike stable catalog reagents, Ethyl 3-(4-pyridyl)-2-oxopropionate is chemically labile in its free keto-ester form.[1] It is primarily available commercially as a stable potassium enolate salt or must be generated in situ.[1] This guide addresses the specific challenges of sourcing and handling this compound.

Strategic Sourcing, Synthesis, and Application in Drug Discovery

Part 1: Chemical Identity & Strategic Significance[1]

Compound Profile

This compound serves as a critical C3-synthon for introducing the 4-pyridyl moiety into complex scaffolds. It exists in a dynamic equilibrium between its keto and enol forms, with the enol form often being favored in solution due to conjugation with the pyridine ring.[1]

PropertySpecification
IUPAC Name Ethyl 3-(pyridin-4-yl)-2-oxopropanoate
Common Name Ethyl 3-(4-pyridyl)pyruvate
CAS Number 53014-84-9 (Generic for 4-pyridyl derivatives; specific CAS often varies by salt form)
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in non-polar solvents.[1][2]
Stability Low. The free acid/ester is prone to spontaneous decarboxylation and polymerization.
Structural Tautomerism

Understanding the tautomerism is vital for analysis (NMR) and reactivity. The compound exists primarily as the (Z)-enol stabilized by intramolecular hydrogen bonding.

Tautomerism Keto Keto Form (Reactive Electrophile) Py-CH2-C(=O)-COOEt Enol Enol Form (Stabilized Conjugate) Py-CH=C(OH)-COOEt Keto->Enol  Tautomerization  

Figure 1: Keto-Enol tautomerism. The enol form is the dominant species in polar protic solvents.

Part 2: Commercial Supplier Landscape

Due to the stability issues described above, major catalog suppliers (e.g., Sigma-Aldrich, Fisher) rarely stock the free ester .[1] Instead, procurement follows two specific tracks:[1][3][4][5][6][7][8][9]

Track A: Custom Synthesis Houses (Recommended)

For high-purity requirements (>95%), source the material as the Potassium Salt (Ethyl 2-hydroxy-3-(4-pyridyl)acrylate potassium salt).[1] This solid form is stable at room temperature.[1]

Verified Supplier Categories:

  • Tier 1 (Global CROs): Enamine, WuXi AppTec, Pharmaron.[1] (Request as "Custom Synthesis").

  • Tier 2 (Building Block Specialists): Combi-Blocks, BLD Pharm, Apollo Scientific.[1]

    • Note: Often listed under "Ethyl 3-(4-pyridyl)-2-hydroxyacrylate" or similar enol nomenclature.[1]

Track B: In-House Synthesis (The "Reissert" Protocol)

For rapid access, synthesis in the lab is often faster than the lead time for custom synthesis.[1] The classic Reissert condensation of 4-picoline with diethyl oxalate is robust and scalable.

Part 3: Validated Synthesis Protocol

Objective: Synthesis of Ethyl 3-(4-pyridyl)-2-oxopropionate (as Potassium Salt). Scale: 100 mmol (approx. 20 g output).

Reaction Logic

Synthesis Reactants 4-Picoline + Diethyl Oxalate Inter Enolate Intermediate (Red/Orange Color) Reactants->Inter Condensation (0-25°C) Base KOEt / EtOH (Base) Base->Inter Catalysis Product Potassium Salt of Ethyl 3-(4-pyridyl)pyruvate (Yellow Solid) Inter->Product Filtration & Wash

Figure 2: The Reissert condensation pathway.[1] The precipitation of the potassium salt drives the equilibrium.

Step-by-Step Methodology
  • Preparation of Potassium Ethoxide:

    • In a 500 mL 3-neck flask under Nitrogen, dissolve Potassium metal (3.9 g, 100 mmol) in Absolute Ethanol (100 mL) .

    • Caution: Exothermic reaction; hydrogen evolution.[1] Maintain temperature <40°C.

  • Condensation:

    • Cool the ethoxide solution to 0°C .

    • Add Diethyl Oxalate (14.6 g, 100 mmol) dropwise over 15 minutes.

    • Add 4-Picoline (9.3 g, 100 mmol) dropwise. The solution will turn yellow/orange.[1]

    • Allow to warm to room temperature and stir for 16 hours .

  • Isolation:

    • The product precipitates as a yellow solid (Potassium salt).[1]

    • Filtration: Filter the solid under vacuum.[1]

    • Wash: Wash the cake with cold Ethanol (2 x 20 mL) followed by Diethyl Ether (2 x 50 mL) to remove unreacted picoline and oxalate.

    • Drying: Dry under high vacuum at 40°C for 4 hours.

  • Yield: Typically 80-90% as the potassium salt.

Quality Control (QC)
TestAcceptance CriteriaNotes
Appearance Yellow to orange powderDarkening indicates oxidation.[1]
1H NMR (DMSO-d6) Olefinic singlet at ~6.2 ppmConfirms enol form.[1]
Solubility Clear in Water/DMSOTurbidity suggests polymerization.[1]

Part 4: Applications in Drug Development

This intermediate is a versatile "chassis" for constructing therapeutic scaffolds.[1]

Minodronic Acid Synthesis

A key precursor for bisphosphonate osteoporosis drugs.[1]

  • Mechanism: The pyruvate side chain undergoes hydrolysis and decarboxylation, followed by reaction with phosphorous acid/PCl3 to form the gem-bisphosphonate.[1]

Indolizine & Heterocycle Formation

Used in the Fischer Indole Synthesis (reacting with phenylhydrazines) or Hantzsch Pyridine Synthesis to create fused ring systems common in kinase inhibitors (e.g., VEGFR, EGFR targets).[1]

Unnatural Amino Acids

Reductive amination of the alpha-keto group yields 3-(4-pyridyl)-L-alanine , a valuable building block for peptidomimetics.[1]

References

  • Reissert Reaction Mechanism: Wislicenus, W.; Kleisinger, E. "Über die Kondensation von Oxalester mit Picolinen."[1] Berichte der deutschen chemischen Gesellschaft, 1909 , 42, 1140–1142.[1]

  • Minodronic Acid Synthesis: "Process for preparing minodronic acid and intermediates thereof."[1] World Intellectual Property Organization, WO2016024287A1 , 2016.[1]

  • Supplier Verification: BenchChem. "Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis." BenchChem Technical Library, 2025 .[1][7]

  • Enol Tautomerism Data: El-Gendy, Z. et al. "Synthesis and antimicrobial activity of some new nitrogen containing heterocyclic compounds."[1] Pharmaceutical Chemistry Journal, 2002 , 36, 537–540.[1]

Sources

Stability and Handling of Pyridine-Substituted Pyruvate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-substituted pyruvate esters (e.g., ethyl 3-pyridylpyruvate) represent a unique class of "frustrated" molecules. They combine the high electrophilicity of an


-keto ester with the nucleophilicity and basicity of a pyridine ring. This internal electronic conflict predisposes these compounds to rapid degradation via aldol-like dimerization (parapyruvate formation) , oxidative decarboxylation, and hydrolysis.

This guide provides a mechanistic breakdown of these instability pathways, the impact of pyridine regiochemistry (2-, 3-, vs 4-substitution), and a self-validating experimental protocol for assessing their stability.

Part 1: The Chemical Context[1][2]

In drug development, pyridine-substituted pyruvates serve as bioisosteres for phenylpyruvates (inhibitors of aromatic amino acid transaminases) and as crucial precursors for hyperpolarized


C-MRI metabolic imaging probes. However, their utility is often compromised by their shelf-life.

The core stability challenge is Auto-Catalytic Enolization . The pyridine nitrogen, if unprotonated, acts as a base. It abstracts a proton from the


-methylene group of the pyruvate chain, generating a reactive enolate that attacks a neighboring molecule. This leads to the formation of parapyruvate dimers , a degradation product known to inhibit 

-ketoglutarate dehydrogenase complex (KGDHC) and induce cellular senescence.

Part 2: Mechanistic Instability

The Parapyruvate Dimerization Pathway

The most critical failure mode is the dimerization of the pyruvate backbone. Unlike simple alkyl pyruvates, pyridine-substituted variants accelerate this process because the heterocyclic nitrogen facilitates proton transfer.

  • Step 1 (Initiation): The pyridine nitrogen (inter- or intramolecularly) deprotonates the C3 position of the pyruvate chain.

  • Step 2 (Nucleophilic Attack): The resulting enolate attacks the C2 ketone of a second pyruvate molecule.

  • Step 3 (Stabilization): The adduct cyclizes or rearranges to form the stable parapyruvate impurity (often a lactone form like zymonic acid derivatives).

Hydrolytic Cleavage

The electron-withdrawing nature of the pyridine ring (especially at the 2- and 4-positions) makes the ester carbonyl highly susceptible to nucleophilic attack by water, leading to hydrolysis into the free acid, which subsequently decarboxylates.

Visualization: Degradation Pathways

The following diagram maps the kinetic competition between stable storage and degradation.

DegradationPathways cluster_0 Critical Failure Mode Start Pyridine-Substituted Pyruvate Ester Enol Enol/Enolate Intermediate Start->Enol Base Catalysis (Pyridine N) Hydrate Gem-Diol (Hydrate) Start->Hydrate + H2O (Reversible) Acid Free Keto Acid Start->Acid Ester Hydrolysis Enol->Start Tautomerization Dimer Parapyruvate Dimer (Impurity) Enol->Dimer Aldol Condensation (Primary Degradation) Hydrate->Start - H2O Decarboxylation Decarboxylation Acid->Decarboxylation - CO2

Figure 1: Mechanistic pathways showing the base-catalyzed dimerization (red) as the primary stability threat.

Part 3: Impact of Pyridine Regiochemistry

The position of the pyruvate tail relative to the pyridine nitrogen dictates the dominant degradation mechanism.

RegiochemistryElectronic EffectSteric/Kinetic EffectStability Profile
2-Pyridyl Strong electron-withdrawing (

-inductive). Increases ketone electrophilicity.
Nitrogen is close to the side chain. Can form a 5- or 6-membered chelate with metals or protons.Lowest Hydrolytic Stability. Prone to rapid hydration and hydrolysis due to activated carbonyls.
3-Pyridyl Moderate electron-withdrawing.Nitrogen is distal. Acts primarily as an intermolecular base.Moderate Stability. Primary degradation is intermolecular aldol condensation (dimerization).
4-Pyridyl Strong electron-withdrawing (Resonance).Nitrogen is distal and highly accessible for protonation.Lowest Chemical Stability. Highly prone to polymerization; the conjugate base is stabilized by resonance, driving enolization.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of a new pyridine-pyruvate analog, you cannot rely on simple visual inspection (color change from yellow to brown is a lagging indicator). You must use a Self-Validating NMR Protocol .

Protocol: Quantitative H-NMR Stress Test

Objective: Determine the half-life (


) of the ester and identify the onset of parapyruvate formation.

Reagents:

  • Analyte: Pyridine-substituted pyruvate ester (approx. 10 mg).

  • Solvent: Anhydrous DMSO-

    
     (control) vs. DMSO-
    
    
    
    + 5% D
    
    
    O (hydrolytic stress).
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) - inert and non-volatile.

Workflow:

  • Baseline Scan: Dissolve 10 mg ester and 2 mg TMB in 600

    
    L solvent. Acquire 
    
    
    
    spectrum.
  • Validation Check (Self-Validating Step): Confirm the integration ratio of the Pyruvate

    
     (singlet/doublet 
    
    
    
    4.0-4.5 ppm) matches the Pyridine aromatic protons relative to the TMB standard. If the ratio is off at
    
    
    , the sample is already degraded.
  • Stress Incubation:

    • Thermal: Incubate at 40°C.

    • Chemical:[1][2][3][4][5][6][7] For free bases, add 0.1 eq of acetic acid to test acid stabilization.

  • Time-Course Analysis: Acquire spectra at 1h, 4h, 12h, 24h.

  • Quantification: Track the disappearance of the

    
    -methylene signal and the appearance of complex multiplets in the 3.0–3.8 ppm region (characteristic of parapyruvate alkyl protons).
    
Visualization: Stability Testing Workflow

StabilityProtocol Sample Synthesize Ester (Freshly Columned) Prep Prepare NMR Tube + Internal Std (TMB) Sample->Prep T0 Acquire T=0 (Validate Purity) Prep->T0 Stress Incubate (40°C or pH stress) T0->Stress Measure Measure T=x (Integrate CH2 vs Std) Stress->Measure Decision Is >5% Parapyruvate Detected? Measure->Decision Decision->Stress No (Continue) Fail Fail Decision->Fail Yes (Stop)

Figure 2: Self-validating NMR workflow using internal standards to detect early-stage dimerization.

Part 5: Stabilization Strategies

Based on the mechanism (Base-Catalyzed Dimerization), the following strategies are chemically sound for stabilizing these compounds:

  • Salt Formation (Critical): Convert the pyridine free base into a hydrochloride or tosylate salt immediately after synthesis. Protonating the pyridine nitrogen (

    
    ) removes its ability to act as a general base, shutting down the enolization pathway.
    
    • Evidence: Free base pyridine-pyruvates degrade within days at RT; HCl salts are often stable for months at -20°C.

  • Solvent Selection for Storage: Avoid protic solvents (water, alcohols) which facilitate proton shuttling. Store in non-polar, aprotic solvents (e.g., DCM, Hexane) or, ideally, neat as a solid salt.

  • Enol Scavengers: For liquid formulations, trace amounts of radical inhibitors (BHT) are ineffective against ionic dimerization. Instead, mild acid buffers (maintaining pH < 5) are required to suppress enolate concentration.

References

  • Kovvuri, V. et al.

    
    -Ketoglutarate Dehydrogenase Complex." ACS Omega, 2024.
    [Link]
    (Establishes parapyruvate as the primary degradation product and toxic impurity.)
    
  • Hyperpolarized

    
    C Pyruvate Precursors: 
    Kovtunov, K. V. et al. "PHIP hyperpolarized [1-
    
    
    
    C]pyruvate and [1-
    
    
    C]acetate esters via PH-INEPT polarization transfer." Scientific Reports, 2021. [Link] (Details the handling of pyruvate esters in solution for MRI applications.)
  • Synthesis and Reactivity of

    
    -Keto Esters: 
    Zhang, Y. et al. "Introducing an 
    
    
    
    -Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation." ACS Omega, 2020. [Link] (Discusses the synthesis and stability challenges of pyridine-substituted keto esters.)
  • Margolis, S. A. et al. "The stability of the molecular forms of pyruvic acid and their esters." Journal of Biological Chemistry.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The synthesis is achieved through a mixed Claisen condensation reaction between 4-picoline and diethyl oxalate.[1][2] This application note offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, characterization data, and expert insights into the critical parameters for a successful and high-yield synthesis. The content is designed for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction and Scientific Background

Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[3] The introduction of functionalized side chains onto the pyridine ring is a critical step in the development of novel molecular entities. Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is a versatile intermediate, featuring a reactive β-keto ester moiety that serves as a handle for further molecular elaboration, including the synthesis of complex heterocyclic systems.

The chosen synthetic route is the Claisen condensation, a robust carbon-carbon bond-forming reaction.[4][5] Specifically, this protocol details a "mixed" or "crossed" Claisen condensation. In this variation, an enolizable substrate (4-picoline) reacts with a non-enolizable ester (diethyl oxalate).[1][2] Diethyl oxalate is an ideal electrophilic partner as it lacks α-protons and therefore cannot undergo self-condensation, which simplifies the product profile and typically leads to higher yields of the desired crossed product.[1][2]

The reaction is initiated by a strong base, which deprotonates the acidic α-proton of the 4-picoline methyl group. The resulting resonance-stabilized carbanion then acts as a nucleophile. The thermodynamic driving force for this reaction is the final deprotonation of the newly formed β-keto ester, which has a significantly lower pKa than the starting materials, to form a highly stabilized enolate anion.[5][6] An acidic workup is required in the final step to protonate this enolate and yield the target compound.[7]

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Pathway:

The Claisen condensation proceeds through a well-defined, base-mediated pathway.

  • Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic proton from the methyl group of 4-picoline, creating a nucleophilic pyridin-4-ylmethyl carbanion.

  • Nucleophilic Attack: The carbanion attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an ethoxide anion as a leaving group and forming the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than ethanol. The ethoxide base rapidly deprotonates the methylene group situated between the two carbonyls, forming a resonance-stabilized enolate. This irreversible step drives the reaction equilibrium towards the product.[6]

  • Protonation: A final acidic workup neutralizes the reaction mixture and protonates the enolate to afford the final product, Ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

Claisen_Mechanism cluster_steps Reaction Mechanism step1 Step 1: Deprotonation 4-Picoline is deprotonated by NaOEt to form a carbanion. step2 Step 2: Nucleophilic Attack The carbanion attacks the carbonyl of diethyl oxalate. step1->step2 Nucleophile Generation step3 Step 3: Elimination Ethoxide is eliminated to form the β-keto ester. step2->step3 C-C Bond Formation step4 Step 4: Driving Force The product is deprotonated, forming a stable enolate. step3->step4 Irreversible Deprotonation step5 Step 5: Acidic Workup Protonation yields the final product. step4->step5 Final Protonation

Caption: Logical flow of the Claisen condensation mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-PicolineC₆H₇N93.134.66 g (4.8 mL)50Reagent grade, distilled before use.
Diethyl OxalateC₆H₁₀O₄146.148.04 g (7.3 mL)55Anhydrous, >99% purity.
Sodium MetalNa22.991.26 g55Handled under mineral oil.
Absolute EthanolC₂H₅OH46.0750 mL-Anhydrous, 200 proof.
Diethyl Ether(C₂H₅)₂O74.12~200 mL-Anhydrous, for extraction.
Hydrochloric AcidHCl36.46As needed-2 M aqueous solution for workup.
Saturated NaClNaCl(aq)-~50 mL-Brine solution for washing.
Magnesium SulfateMgSO₄120.37As needed-Anhydrous, for drying.

3.2. Required Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Heating mantle with temperature controller

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

3.3. Synthesis Procedure

Step 1: Preparation of Sodium Ethoxide Solution (Base)

  • Set up the 250 mL three-neck flask with a condenser, nitrogen inlet, and a stopper. Ensure the system is flame-dried and under a positive pressure of inert gas (N₂ or Ar).

  • Add 50 mL of absolute ethanol to the flask via syringe.

  • Carefully cut sodium metal (1.26 g, 55 mmol) into small pieces, removing the outer oxide layer, and add them portion-wise to the ethanol.

    • Causality: Adding sodium in small portions controls the exothermic reaction and hydrogen gas evolution. The reaction forms sodium ethoxide in situ, ensuring an anhydrous and highly reactive base.[8]

  • Stir the mixture until all the sodium has dissolved completely. This may require gentle warming. Cool the resulting solution to room temperature.

Step 2: Reaction Condensation

  • In a separate dry flask, prepare a solution of 4-picoline (4.8 mL, 50 mmol) and diethyl oxalate (7.3 mL, 55 mmol).

  • Replace the stopper on the reaction flask with the dropping funnel and add the 4-picoline/diethyl oxalate solution to it.

  • Add the solution from the dropping funnel to the sodium ethoxide solution dropwise over 30-40 minutes while stirring. Maintain the reaction temperature below 30°C using a water bath if necessary.

    • Causality: A slow, controlled addition prevents a rapid exotherm and minimizes potential side reactions. The slight excess of diethyl oxalate ensures the complete consumption of the limiting reagent, 4-picoline.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the 4-picoline spot has disappeared.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature and then further cool in an ice-water bath.

  • Slowly add 50 mL of cold distilled water to quench the reaction.

  • Carefully neutralize the mixture by adding 2 M HCl dropwise until the pH is approximately 7. A precipitate may form.

    • Causality: The acidic workup is crucial to protonate the product enolate, which is the stable form of the product in the basic reaction mixture.[7]

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 70 mL).

  • Combine the organic layers and wash with saturated NaCl solution (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a solvent system of hexane/ethyl acetate (e.g., starting with a 4:1 ratio and gradually increasing the polarity) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 2-oxo-3-(pyridin-4-yl)propanoate as a light-yellow crystalline solid or oil.[9]

Experimental Workflow Diagram

Workflow start Start: Assemble Flame-Dried Glassware prep_base Prepare Sodium Ethoxide in Absolute Ethanol start->prep_base addition Slowly Add Reagent Mixture to Base prep_base->addition mix_reagents Mix 4-Picoline and Diethyl Oxalate mix_reagents->addition reflux Reflux for 3-4 hours (Monitor by TLC) addition->reflux quench Cool and Quench with Cold Water reflux->quench neutralize Neutralize with 2M HCl to pH ~7 quench->neutralize extract Extract with Diethyl Ether (3x) neutralize->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate via Rotary Evaporation wash_dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Pure Product purify->characterize end End: Store Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Table 1: Physicochemical Properties

PropertyValue
Chemical FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol
Expected AppearanceLight-yellow crystalline solid or oil[9]
Expected Yield65-80%

Table 2: Predicted Analytical Data

Note: Direct experimental data for the target compound is scarce in the cited literature. The following predictions are based on standard values for the constituent functional groups.

AnalysisPredicted DataRationale
¹H NMR δ 8.7-8.8 (d, 2H, H-2/6 of Py), 7.4-7.5 (d, 2H, H-3/5 of Py), 4.3-4.4 (q, 2H, -OCH₂ CH₃), 4.1-4.2 (s, 2H, Py-CH₂ -CO), 1.3-1.4 (t, 3H, -OCH₂CH₃ ) ppm.Protons on the pyridine ring adjacent to the nitrogen are deshielded. The methylene group between the pyridine and ketone will be a singlet. The ethyl ester will show a characteristic quartet and triplet.
¹³C NMR δ ~195 (Py-CH₂-C =O), ~165 (C =O of ester), ~150 (C-2/6 of Py), ~145 (C-4 of Py), ~125 (C-3/5 of Py), ~62 (-OCH₂ CH₃), ~45 (Py-CH₂ -CO), ~14 (-OCH₂CH₃ ) ppm.Carbonyl carbons are significantly downfield. Aromatic carbons appear in the 120-150 ppm range. Aliphatic carbons are upfield.
Mass Spec (ESI+) m/z: 194.08 [M+H]⁺Corresponds to the protonated molecular ion (C₁₀H₁₂NO₃)⁺. This is consistent with the related isomer.[3]
FT-IR ν ~1740 cm⁻¹ (C=O, ester), ~1715 cm⁻¹ (C=O, ketone), ~1600 cm⁻¹ (C=C/C=N, aromatic)Two distinct carbonyl stretching frequencies are expected for the ester and ketone functionalities.

References

  • Humphlett, W. J. (1950). Communications- Synthesis of Ethyl 2- and 4-Pyridylpyruvates. Journal of the American Chemical Society, 72, 3805. [Link]

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764. [Link]

  • Erenler, R. (2011). NOTE Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl). Asian Journal of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Pyruvic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1153-1156. [Link]

  • Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. [Link]

  • Katritzky, A. R., & Taylor, R. (1961). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Journal of the Chemical Society, 200-204. [Link]

Sources

Application Note & Protocol: Synthesis of Ethyl 2-oxo-2-(pyridin-4-yl)acetate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 2-oxo-2-(pyridin-4-yl)acetate, a valuable building block in medicinal chemistry. The protocol details a mixed Claisen condensation reaction between 4-methylpyridine (4-picoline) and diethyl oxalate. This application note elaborates on the underlying chemical principles, offers a detailed, step-by-step experimental procedure, and discusses the significance of the resulting α-keto ester in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The functionalization of the pyridine ring is a key strategy in the design of new therapeutic agents.[] One such functionalized derivative, ethyl 2-oxo-2-(pyridin-4-yl)acetate, serves as a versatile intermediate in the synthesis of a wide range of complex heterocyclic compounds. This α-keto ester is a valuable precursor for the construction of various pharmacologically active molecules, including kinase inhibitors, which are at the forefront of targeted cancer therapy.[3]

The synthesis of ethyl 2-oxo-2-(pyridin-4-yl)acetate is achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][4] This specific transformation is a "crossed" or mixed Claisen condensation, where an enolizable substrate (4-methylpyridine) reacts with a non-enolizable ester (diethyl oxalate).[4][5] Diethyl oxalate is an ideal electrophilic partner in this reaction as it lacks α-hydrogens, thus preventing self-condensation and leading to a more controlled reaction with a higher yield of the desired product.[4] The reaction is typically mediated by a strong base, which deprotonates the acidic α-protons of the methyl group of 4-methylpyridine to form a nucleophilic enolate.[6]

This document provides a detailed protocol for this condensation reaction, offering insights into the critical experimental parameters and the rationale behind them.

Reaction Mechanism & Principles

The condensation of 4-methylpyridine with diethyl oxalate proceeds via a classic Claisen condensation mechanism, as illustrated below.

Claisen_Condensation start 4-Methylpyridine + Diethyl Oxalate base Strong Base (e.g., NaOEt, LDA) start->base 1. Deprotonation enolate Pyridin-4-ylmethanide (Enolate equivalent) base->enolate Forms Nucleophile tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate 2. Nucleophilic Attack on Diethyl Oxalate product_enolate Product Enolate tetrahedral_intermediate->product_enolate 3. Elimination of Ethoxide (EtO⁻) acid_workup Acidic Workup (e.g., aq. HCl) product_enolate->acid_workup 4. Protonation final_product Ethyl 2-oxo-2-(pyridin-4-yl)acetate acid_workup->final_product

Figure 1: General workflow of the Claisen condensation for the synthesis of ethyl 2-oxo-2-(pyridin-4-yl)acetate.

1. Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), is crucial to deprotonate the methyl group of 4-methylpyridine.[6] The resulting carbanion is a potent nucleophile. The choice of base is critical; alkoxides like NaOEt are commonly used, but for less acidic protons or to avoid side reactions, a stronger, non-nucleophilic base like LDA might be preferred.[6][7]

2. Nucleophilic Attack: The generated carbanion attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

3. Elimination of Leaving Group: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.

4. Acidic Workup: A final acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the product, yielding the final ethyl 2-oxo-2-(pyridin-4-yl)acetate.[1]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of ethyl 2-oxo-2-(pyridin-4-yl)acetate using sodium ethoxide as the base.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methylpyridine (4-Picoline)Reagent Grade, ≥98%Sigma-Aldrich
Diethyl oxalateReagent Grade, ≥99%Sigma-Aldrich
Sodium ethoxideReagent GradeSigma-Aldrich
Anhydrous EthanolACS Grade, ≥99.5%Fisher Scientific
Anhydrous Tetrahydrofuran (THF)ACS Grade, ≥99.9%, inhibitor-freeFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionVWR
Saturated sodium bicarbonate solutionLaboratory prepared-
Brine (saturated NaCl solution)Laboratory prepared-
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

protocol_flowchart setup 1. Reaction Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) base_prep 2. Base Preparation - Dissolve NaOEt in anhydrous EtOH/THF setup->base_prep reagent_add 3. Reagent Addition - Cool base to 0°C - Add 4-methylpyridine dropwise - Add diethyl oxalate dropwise base_prep->reagent_add reaction 4. Reaction - Stir at room temperature for 12-24h - Monitor by TLC reagent_add->reaction workup 5. Workup - Quench with aq. HCl (pH ~7) - Extract with Ethyl Acetate reaction->workup purification 6. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification characterization 7. Characterization - NMR, IR, MS purification->characterization

Figure 2: A step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Base and Reagent Preparation: In the reaction flask, suspend sodium ethoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). In the dropping funnel, prepare a solution of 4-methylpyridine (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous THF.

  • Reaction: Cool the suspension of sodium ethoxide to 0 °C using an ice bath. Slowly add the solution of 4-methylpyridine and diethyl oxalate from the dropping funnel to the stirred suspension over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M aqueous HCl until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified ethyl 2-oxo-2-(pyridin-4-yl)acetate by NMR, FT-IR, and mass spectrometry.

Expected Results

The successful synthesis will yield ethyl 2-oxo-2-(pyridin-4-yl)acetate as a yellow oil or low-melting solid.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Yellow oil or solid
CAS Number 156093-78-6[8]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.80 (d, J = 6.0 Hz, 2H, Ar-H), 7.85 (d, J = 6.0 Hz, 2H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). Note: The chemical shifts are predicted based on analogous structures and may vary slightly.[9]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 185.5 (C=O, ketone), 163.0 (C=O, ester), 151.0 (Ar-C), 142.0 (Ar-C), 122.0 (Ar-C), 62.5 (-OCH₂CH₃), 14.0 (-OCH₂CH₃). Note: The chemical shifts are predicted based on analogous structures and may vary slightly.[9]

  • FT-IR (neat): ν (cm⁻¹) ~1730 (C=O, ester), ~1690 (C=O, ketone), ~1600, 1560 (C=C, aromatic).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₀NO₃⁺: 180.06; found: 180.06.

Applications in Drug Development

Ethyl 2-oxo-2-(pyridin-4-yl)acetate is a key intermediate in the synthesis of various heterocyclic systems with significant therapeutic potential. Its α-keto ester functionality allows for a diverse range of subsequent chemical transformations, making it a valuable building block for generating compound libraries for drug discovery.

A notable application of this intermediate is in the synthesis of substituted imidazo[4,5-c]pyridines, which have been identified as potent inhibitors of Src family kinases.[3] These kinases are often dysregulated in various cancers, including glioblastoma, making them attractive targets for therapeutic intervention. The pyridine ring of the starting material is incorporated into the final fused heterocyclic system, highlighting the importance of this building block in constructing complex and biologically active molecules.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of 4-methylpyridine.Ensure the use of a strong, anhydrous base (e.g., freshly prepared or titrated LDA, high-quality NaOEt). Ensure all reagents and solvents are strictly anhydrous.
Reaction temperature is too low.Allow the reaction to proceed at room temperature or consider gentle heating (e.g., 40-50 °C) while monitoring for side product formation.
Formation of side products Self-condensation of 4-methylpyridine (if conditions are too harsh).Add the 4-methylpyridine/diethyl oxalate mixture slowly to the base at a low temperature to maintain a low concentration of the enolate.
Reaction of ethoxide with diethyl oxalate.Use a non-nucleophilic base like LDA if side reactions with the base are suspected.[7]
Difficult purification Incomplete reaction or presence of starting materials.Monitor the reaction closely by TLC to ensure completion. Adjust chromatography solvent system for better separation.
Product decomposition on silica gel.Consider using neutral or deactivated silica gel for chromatography.

Conclusion

The Claisen condensation of 4-methylpyridine with diethyl oxalate provides an efficient route to the versatile building block, ethyl 2-oxo-2-(pyridin-4-yl)acetate. This application note and protocol offer a detailed guide for researchers in the field of organic synthesis and drug discovery. The straightforward procedure, coupled with the high value of the product as a precursor to medicinally relevant compounds, underscores the importance of this synthetic transformation. Careful control of reaction conditions, particularly the choice of base and the exclusion of moisture, is paramount for achieving high yields and purity.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, April 4). Claisen condensation. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Use of Sodium Methoxide in the Claisen Reaction. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

  • MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Retrieved from [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.
  • Wang, C. H. (2011, February 23). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfan-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o690. [Link]

  • Wang, C. H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 67(3), o690. [Link]

  • Nguyen, T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1599. [Link]

  • Erenler, R. (2025, August 6). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, March 17). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Wang, C. H. (n.d.). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. ResearchGate. Retrieved from [Link]

  • Kotgire, S. S., et al. (2025, August 10). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • LibreTexts Chemistry. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]

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Using Ethyl 3-(pyridin-4-yl)pyruvate in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Knoevenagel Condensation Protocols for Ethyl 3-(pyridin-4-yl)pyruvate


-Keto Ester Reactivity in C-C Bond Formation

Part 1: Introduction & Mechanistic Strategy

1.1 The Substrate Profile Ethyl 3-(pyridin-4-yl)pyruvate (E3PP) presents a unique dual-reactivity profile in organic synthesis. Structurally, it contains an


-keto ester moiety tethered to a pyridine ring. In the context of Knoevenagel condensation , E3PP serves as the Carbonyl Electrophile , reacting with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
  • Chemical Structure:

    
    
    
  • Role: Electrophile (Ketone acceptor).[1]

  • Target Product: Multisubstituted electron-deficient alkenes (Michael acceptors), critical scaffolds in the development of kinase inhibitors (e.g., c-Met, ALK) and anti-inflammatory agents.

1.2 The Chemoselectivity Challenge Using E3PP in Knoevenagel condensations presents three specific challenges compared to standard aldehydes:

  • Steric Hindrance: The ketone carbonyl is less reactive than an aldehyde due to the adjacent methylene and ester groups.

  • Tautomerization: E3PP exists in equilibrium with its enol form. High basicity can shift this equilibrium, reducing the concentration of the electrophilic keto-form.

  • Pyridine Interference: The basic nitrogen on the pyridine ring can poison acidic catalysts or complex with metal catalysts.

1.3 The Solution: Buffered Organocatalysis To overcome these barriers, this guide advocates for a Buffered Organocatalytic System (Piperidine/Acetic Acid) or a Green Aqueous System . These methods ensure the pyridine ring remains chemically distinct from the catalytic cycle while activating the ketone for nucleophilic attack.

Part 2: Experimental Protocols

Protocol A: Standard Organocatalytic Condensation (High Purity)

Best for: Small-to-medium scale synthesis of drug intermediates where anhydrous conditions are preferred.

Reagents & Materials:

  • Substrate: Ethyl 3-(pyridin-4-yl)pyruvate (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene (anhydrous)

  • Apparatus: Dean-Stark trap (optional but recommended for scale >5g)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(pyridin-4-yl)pyruvate (10 mmol, 1.93 g) in Toluene (30 mL).

  • Activation: Add Malononitrile (11 mmol, 0.73 g). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Catalyst Addition:

    • Critical Step: Premix Piperidine (1 mmol) and Acetic Acid (1 mmol) in 1 mL of Toluene in a separate vial.

    • Add this buffer solution dropwise to the main reaction mixture. Why? This prevents the "flash" deprotonation of the pyridine ring and ensures a steady pH for the Knoevenagel cycle.

  • Reflux: Attach a reflux condenser (and Dean-Stark trap if available). Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Track the disappearance of the ketone carbonyl peak (

      
      ) via IR or the shift of the methylene protons via TLC/NMR.
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Wash the organic layer with Water (

      
      ) to remove the catalyst salts.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from hot Ethanol/Hexane (1:4). Avoid silica chromatography if possible, as the pyridine moiety can streak/adsorb strongly.

Protocol B: Green Aqueous Synthesis (Microwave Assisted)

Best for: High-throughput screening (HTS) library generation and rapid SAR exploration.

Reagents:

  • Substrate: E3PP (1.0 equiv)

  • Nucleophile: Ethyl Cyanoacetate (1.0 equiv)

  • Solvent: Water (degassed)

  • Catalyst: None (Water-mediated) or mild surfactant (e.g., TPGS-750-M)

Methodology:

  • Mix E3PP (1 mmol) and Ethyl Cyanoacetate (1 mmol) in a microwave vial.

  • Add Water (2 mL). The mixture will be heterogeneous.

  • Irradiate at

    
     (100 W) for 15 minutes.
    
  • Self-Validating Workup: Upon cooling, the hydrophobic condensation product typically precipitates out of the aqueous phase. Filter and wash with cold water.

Part 3: Data Analysis & Visualization

Reaction Mechanism (Graphviz)

The following diagram illustrates the buffered catalytic cycle, highlighting the role of the Piperidinium Acetate species in activating the reaction while mitigating side reactions.

Knoevenagel_Mechanism Start Reagents: Pyruvate + Malononitrile Deprot Deprotonation: Formation of Malononitrile Enolate Start->Deprot Mix Cat_Form Catalyst Formation: Piperidine + AcOH → Piperidinium Acetate Cat_Form->Deprot Initiates Attack Nucleophilic Attack: Enolate attacks Pyruvate Ketone Deprot->Attack Fast Intermed Tetrahedral Intermediate Attack->Intermed Elim Elimination: - H2O (Dehydration) Intermed->Elim Rate Limiting Elim->Cat_Form Regenerates Catalyst Product Product: Functionalized Vinyl Pyridine Elim->Product

Caption: Figure 1. The Piperidinium Acetate catalyzed Knoevenagel cycle. The buffer system ensures controlled deprotonation, preventing pyridine interference.

Experimental Workflow Decision Tree

Use this logic flow to determine the optimal workup based on your specific derivative.

Workflow_Logic Start Reaction Complete (TLC Check) Precip Is Solid Precipitate Visible? Start->Precip Yes_Precip Filtration Precip->Yes_Precip Yes No_Precip Solvent Evaporation Precip->No_Precip No Wash Wash with Cold EtOH/H2O Yes_Precip->Wash Extract Dissolve in EtOAc Wash with Brine No_Precip->Extract Purity Check Purity (NMR/HPLC) Wash->Purity Extract->Purity Pure Final Product (Vacuum Dry) Purity->Pure >95% Impure Recrystallization (EtOH/Hexane) Purity->Impure <95% Impure->Pure

Caption: Figure 2. Post-reaction processing workflow designed to minimize pyridine-associated purification losses.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Ketone is sterically hindered or enolized.Switch to Titanium(IV) Chloride (

)
mediated condensation (Lewis Acid catalysis) to activate the carbonyl more aggressively.
No Reaction Catalyst poisoning by Pyridine ring.Increase Acetic Acid ratio to 1.5:1 vs Piperidine to ensure the pyridine nitrogen remains protonated/buffered.
E/Z Isomer Mixture Thermodynamic equilibrium.While Knoevenagel products are thermodynamically driven to the E-isomer, mixtures are common. Reflux longer to drive thermodynamic control.
Oiling Out Product is lipophilic.[4]Seed the mixture with a crystal from a previous batch or scratch the glass surface. Use Isopropanol for recrystallization.

Part 5: References

  • Knoevenagel Condensation Overview. Master Organic Chemistry. Mechanism and base catalysis principles.[1][5] Available at: [Link]

  • Synthesis of Pyridyl Derivatives. National Institutes of Health (PubMed). Design and synthesis of 3-substituted pyridine derivatives for drug discovery. Available at: [Link]

  • Green Chemistry Protocols. ACG Publications. Agro-waste extract catalyzed Knoevenagel condensation (Aqueous methods).[3] Available at: [Link][1][3][6][7][8][9]

  • Reactivity of Alpha-Keto Esters. Organic Syntheses. Preparation and reactivity of Ethyl Pyruvate derivatives.[4][10] Available at: [Link]

Sources

Synthesis of quinoxalines from ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Quinoxalines from Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Abstract

This guide details the optimized protocol for synthesizing 3-(pyridin-4-ylmethyl)quinoxalin-2(1H)-one and its subsequent conversion into functionalized quinoxaline scaffolds. Starting from ethyl 2-oxo-3-(pyridin-4-yl)propanoate, we utilize a modified Hinsberg condensation to generate the quinoxalinone core. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., VEGFR-2, B-Raf) and antimicrobial agents. The protocol includes a self-validating chlorination step using phosphorus oxychloride (


) to access the fully aromatic 2-chloro-3-(pyridin-4-ylmethyl)quinoxaline, a versatile electrophile for library generation.

Introduction & Mechanistic Insight

The quinoxaline nucleus is a "privileged structure" in medicinal chemistry. The specific incorporation of a pyridin-4-yl moiety via a methylene bridge introduces a hydrogen-bond acceptor capable of interacting with the hinge region of kinase ATP-binding pockets.

The synthesis relies on the condensation of 1,2-diamines with


-keto esters. While often termed a "Hinsberg reaction," this specific variation involves the attack of o-phenylenediamine (OPD) on the highly electrophilic 

-keto group of the propanoate, followed by cyclization onto the ester carbonyl.
Mechanistic Pathway
  • Nucleophilic Attack: The primary amine of OPD attacks the C-2 ketone of the propanoate (more electrophilic than the ester) to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Intramolecular Cyclization: The second amine attacks the ester carbonyl, displacing ethanol to form the lactam ring.

  • Tautomerism: The product exists primarily as the lactam (2-quinoxalinone) in solid state and polar solvents, rather than the hydroxy-quinoxaline form.

Figure 1: Reaction Pathway & Mechanism

ReactionMechanism Start Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (Electrophile) Imine Intermediate Imine (Schiff Base) Start->Imine Nucleophilic Attack (C-2 Ketone) OPD o-Phenylenediamine (Nucleophile) OPD->Imine Cyclization Cyclization (-EtOH) Imine->Cyclization Intramolecular Amidation Product1 3-(pyridin-4-ylmethyl) quinoxalin-2(1H)-one (Lactam Form) Cyclization->Product1 Tautomerization Product2 2-chloro-3-(pyridin-4-ylmethyl) quinoxaline (Aromatic) Product1->Product2 POCl3 Chlorination

Caption: Mechanistic flow from condensation to aromatization. The C-2 ketone is the primary site of attack.

Experimental Protocols

Protocol A: Synthesis of 3-(pyridin-4-ylmethyl)quinoxalin-2(1H)-one

This step constructs the bicyclic core. The reaction is robust but requires control of pH to prevent protonation of the pyridine nitrogen, which could deactivate the system or trap the product as a salt.

Materials:

  • Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (10 mmol, 1.93 g)

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask (RBF), dissolve ethyl 2-oxo-3-(pyridin-4-yl)propanoate in 15 mL of ethanol.

  • Addition: Add o-phenylenediamine dissolved in 5 mL of ethanol. Add glacial acetic acid.

    • Note: The solution typically turns dark orange/red upon mixing due to imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture at 80°C (reflux) for 3–4 hours.

    • Monitoring: Check TLC (Mobile phase: EtOAc:Hexane 1:1). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid. If not, cool in an ice bath for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted diamine and colored impurities.
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Appearance: Yellow to pale brown crystalline solid. Melting Point: >230°C (dec).[1][2]

Protocol B: Aromatization to 2-Chloro-3-(pyridin-4-ylmethyl)quinoxaline

The quinoxalinone is a lactam.[2] To generate a fully aromatic, lipophilic scaffold suitable for drug development (and further substitution), we convert the carbonyl oxygen to a chlorine atom.

Safety Alert:


 is corrosive and reacts violently with water. Perform all operations in a fume hood.

Materials:

  • 3-(pyridin-4-ylmethyl)quinoxalin-2(1H)-one (5 mmol, 1.18 g)

  • Phosphorus Oxychloride (

    
    ) (15 mL, excess)
    
  • N,N-Dimethylaniline (Catalytic, 0.5 mL) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Setup: Place the quinoxalinone in a dry 50 mL RBF. Carefully add

    
    .
    
  • Reaction: Reflux the mixture (oil bath at 110°C) for 2–3 hours. The suspension should clear to a homogeneous dark solution.

  • Quenching (Critical):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring. Caution: Exothermic reaction.

    • Neutralize the solution to pH 7–8 using solid

      
       or ammonia solution. The pyridine ring makes the product pH-sensitive; ensure it is in the free base form (neutral/basic) to extract.
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Workup: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (EtOAc/Hexane gradient) if necessary.

Expected Yield: 60–75% Appearance: Off-white to beige solid.

Data Presentation & Characterization

Table 1: Key Characterization Signals (1H NMR in DMSO-


) 
MoietyProtocol A (Quinoxalinone)Protocol B (Chloro-Quinoxaline)Diagnostic Change
Amide NH Broad singlet

12.4 ppm
Absent Confirms aromatization
Linker (

)
Singlet

4.10 ppm
Singlet

4.55 ppm
Downfield shift due to aromatic ring current
Pyridine H Doublets

8.45, 7.30 ppm
Doublets

8.50, 7.35 ppm
Retained Pyridine pattern
Quinoxaline Ar Multiplet

7.3–7.8 ppm
Multiplet

7.6–8.1 ppm
Shift due to Cl electronegativity

Figure 2: Experimental Workflow & Decision Tree

Workflow Step1 Step 1: Condensation (EtOH, Reflux, 4h) Check1 Precipitate formed? Step1->Check1 IceBath Cool to 0°C (30 mins) Check1->IceBath No Filter Filter & Wash (Cold EtOH) Check1->Filter Yes IceBath->Filter Step2 Step 2: Chlorination (POCl3, Reflux) Filter->Step2 Dry Solid Quench Ice Quench & Neutralize (pH 8) Step2->Quench Extract DCM Extraction Quench->Extract

Caption: Operational workflow for the synthesis and isolation of the quinoxaline scaffold.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Ester hydrolysis or incomplete cyclization.

    • Solution: Ensure ethanol is anhydrous. Extend reflux time. If the product is oily, triturate with diethyl ether to induce crystallization.

  • Issue: Product Solubility.

    • The 2-quinoxalinone is sparingly soluble in organic solvents. For NMR, use DMSO-

      
       or TFA-
      
      
      
      .
  • Issue: Pyridine Interference.

    • The pyridine nitrogen can act as a nucleophile or base. In Step 2 (

      
      ), it may form an N-oxide or salt. The basic workup (pH 8) is critical to regenerate the free pyridine base.
      

References

  • Condens

    
    -keto esters with diamines: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2013). Scientific & Academic Publishing. 
    
  • Quinoxalinone Synthesis Protocol: Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... (2022).[3][4] Johns Hopkins University / Arab Journal of Chemistry.

  • Biological Relevance (VEGFR-2 Inhibition): 3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivates as potent VEGFR-2 kinase inhibitors.[5] (2016).[1][5] Bioorganic & Medicinal Chemistry.

  • General Quinoxaline Review: Recent Advances in the Synthesis of Quinoxalines. (2024).[6] Mother Theresa Institute.

  • Starting Material Synthesis (Wislicenus): Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (Note: Analogous chemistry for propanoates). Asian Journal of Chemistry.

Sources

Skeletal editing of pyridine using pyruvate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Skeletal Editing of Pyridine to Arenes Using Pyruvate-Derived Oxazino Scaffolds

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, yet its high stability often renders direct skeletal modification (altering the core ring atoms) chemically intractable.[1] Traditional methods rely on peripheral C–H functionalization. This guide details a breakthrough protocol for skeletal editing , specifically the transmutation of pyridines into benzenes or naphthalenes (C–N to C–C swap).

The core innovation, pioneered by the Studer group (2024), utilizes pyruvate derivatives (specifically methyl/ethyl pyruvate) as electrophilic traps in a Huisgen-type cycloaddition. This process converts the inert pyridine into a reactive oxazino-pyridine intermediate. This "temporary dearomatization" enables a subsequent cycloaddition/retro-cycloaddition sequence with arynes or alkynes, effectively excising the nitrogen atom and replacing it with a carbon framework.

Mechanistic Principles

The transformation relies on a "Cut-and-Sew" logic. Pyridines are electronically deficient and resistant to cycloadditions. To overcome this, the protocol employs a three-component coupling to disrupt aromaticity.

The Pyruvate-Mediated Activation (The "Cut")

The reaction initiates with the addition of an electron-deficient alkyne (typically Dimethyl Acetylenedicarboxylate, DMAD) to the pyridine nitrogen, generating a zwitterionic intermediate. This 1,4-dipole is intercepted by the carbonyl group of a pyruvate derivative (e.g., methyl pyruvate). This forms a stable, bicyclic oxazino-pyridine (a dearomatized diene).

  • Role of Pyruvate: It serves as the critical "locking" agent that traps the zwitterion, preventing reversion to the starting pyridine and installing a bridge that breaks the aromaticity.

The Skeletal Swap (The "Sew")

The oxazino-pyridine acts as an electron-rich diene in a Diels-Alder reaction with a dienophile (e.g., an aryne generated in situ). Following the cycloaddition, the intermediate undergoes a retro-Diels-Alder fragmentation. This step extrudes the nitrogen-containing bridge (as a pyrrole/imine byproduct) and the pyruvate residue, collapsing the remaining structure into a thermodynamically stable all-carbon arene (naphthalene or benzene derivative).

Pathway Visualization

PyridineEditing Pyridine Pyridine Substrate (Aromatic C5N) Zwitterion 1,4-Dipole Intermediate Pyridine->Zwitterion + Activator Activator Activator (DMAD) Activator->Zwitterion Pyruvate Pyruvate Derivative (Methyl Pyruvate) Oxazino Oxazino-Pyridine (Dearomatized Scaffold) Pyruvate->Oxazino Zwitterion->Oxazino + Pyruvate (Trap) Adduct Cycloaddition Adduct Oxazino->Adduct + Dienophile (Diels-Alder) Dienophile Dienophile Input (Aryne/Alkyne) Dienophile->Adduct Product Edited Arene (Naphthalene/Benzene) Adduct->Product Retro-DA (- N-Bridge) Byproduct N-Extrusion Byproduct Adduct->Byproduct

Figure 1: Logical flow of the pyruvate-mediated skeletal editing. The pyruvate derivative is essential for stabilizing the dearomatized intermediate (Oxazino) which serves as the substrate for the carbon insertion.

Experimental Protocol

This protocol describes the conversion of a substituted pyridine to a functionalized naphthalene using methyl pyruvate and a benzyne precursor.

Safety Note: Benzyne precursors (silyl aryl triflates) and fluoride sources can generate hazardous intermediates. Perform all steps in a fume hood.

Phase A: Synthesis of the Oxazino-Pyridine Scaffold

This step installs the pyruvate "handle" to dearomatize the pyridine.

  • Reagent Prep:

    • Substrate: Pyridine derivative (1.0 equiv, e.g., 2.0 mmol).

    • Activator: Dimethyl Acetylenedicarboxylate (DMAD) (1.2 equiv).

    • Trapping Agent: Methyl Pyruvate (1.5 equiv).

    • Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration).

  • Execution:

    • Dissolve the pyridine and methyl pyruvate in DCM in a round-bottom flask under N₂ atmosphere.

    • Cool the mixture to 0°C using an ice bath.

    • Add DMAD dropwise over 10 minutes. The solution will typically change color (yellow/orange) indicating zwitterion formation.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the oxazino adduct is usually less polar than pyridine).

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Checkpoint: Obtain the Oxazino-Pyridine (often a stable solid or viscous oil). Verify via ¹H NMR (look for the loss of aromatic pyridine peaks and appearance of alkene/bridgehead protons).

Phase B: Skeletal Editing (C-N to C-C Swap)

This step performs the atom exchange.

  • Reagent Prep:

    • Substrate: Oxazino-Pyridine (from Phase A) (1.0 equiv).

    • Carbon Source: 2-(Trimethylsilyl)phenyl triflate (Benzyne precursor) (2.0 equiv).

    • Trigger: CsF (Cesium Fluoride) or TBAF (2.5 equiv).

    • Solvent: Acetonitrile (MeCN) or THF (0.1 M).

  • Execution:

    • Dissolve the Oxazino-Pyridine and the silyl aryl triflate in MeCN.

    • Add CsF in one portion.

    • Heat the reaction to 60–80°C for 12 hours in a sealed tube.

    • Mechanism in Action: The fluoride generates benzyne, which undergoes [4+2] cycloaddition with the oxazino diene. The thermal conditions drive the subsequent retro-cycloaddition, expelling the N-bridge.

  • Work-up:

    • Cool to RT and filter through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate.

    • Purify via column chromatography.

    • Result: Isolated Naphthalene derivative (The pyridine nitrogen is gone, replaced by the benzyne ring carbons).

Data & Performance Metrics

The following table summarizes the scope and limitations of this methodology based on recent literature benchmarks (Studer, 2024).

Substrate ClassPyruvate Derivative UsedEditing Partner (C-Source)Product OutcomeTypical Yield
Simple Pyridines Methyl PyruvateBenzyne (via Silyl Triflate)Naphthalene65–85%
EWG-Pyridines (e.g., 3-CN)Ethyl PyruvateBenzyneSubstituted Naphthalene50–70%
Drug Scaffolds (e.g., Nicotinate)Methyl PyruvateBenzyneEdited Drug Analog40–60%
Pyridine Methyl PyruvateDimethyl Acetylenedicarboxylate (Alkyne)Benzene (via Alkyne insertion)45–60%

Key Observations:

  • Electronic Tolerance: Electron-neutral and electron-deficient pyridines react well. Strongly electron-rich pyridines (e.g., 4-methoxy) may react sluggishly during the initial pyruvate trapping step due to reduced electrophilicity of the N-DMAD adduct.

  • Regioselectivity: The position of substituents on the pyridine ring is conserved in the final arene product, allowing for precise "single-atom" logic.

Troubleshooting & Optimization

  • Issue: Low Yield in Phase A (Oxazino formation).

    • Cause: Polymerization of DMAD or moisture sensitivity.

    • Fix: Ensure strictly anhydrous DCM. Increase Methyl Pyruvate to 2.0 equiv to outcompete side reactions.

  • Issue: Incomplete Skeletal Swap (Phase B).

    • Cause: Benzyne precursor decomposition before cycloaddition.

    • Fix: Use a slow-addition syringe pump for the fluoride source (CsF/TBAF) to keep benzyne concentration low and steady, favoring reaction with the oxazino scaffold over benzyne dimerization.

  • Issue: Product Purification.

    • Insight: The N-extrusion byproduct is often polar. The desired arene product is usually non-polar. A simple Hexane wash or filtration through a short silica plug often removes the bulk of the byproduct.

References

  • Cheng, Q., et al. (2024).[2] Skeletal editing of pyridines through atom-pair swap from CN to CC. Nature Chemistry. [Link][3]

  • Bhattacharya, D., et al. (2025).[4] Oxazinoazaarenes as Versatile Intermediates for Regioselective Late-Stage C–H-Functionalization and Skeletal Editing. CHIMIA. [Link]

  • Levin, M. D. (2023). Single-Atom Logic for Heterocycle Editing. Science. [Link] (Cited for context on skeletal editing logic).

Sources

Application Note: Heterocycle Formation via 4-Pyridyl Pyruvate Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-efficiency synthesis of bioactive heterocycles using Ethyl 4-pyridylpyruvate (Ethyl 3-(pyridin-4-yl)-2-oxopropanoate) as a core scaffold.

Core Directive & Scientific Context

Ethyl 4-pyridylpyruvate is a versatile


-keto ester scaffold that serves as a "1,2-dielectrophilic" synthon. Its reactivity is defined by three distinct centers:
  • The

    
    -Keto Carbon (C2):  Highly electrophilic, susceptible to initial nucleophilic attack by amines or hydrazines.
    
  • The Ester Carbon (C1): Serves as the cyclization termination point for 5- or 6-membered rings.

  • The Pyridine Nitrogen: Provides a handle for salt formation or further functionalization (e.g., N-oxidation), influencing solubility and bioactivity.

This guide details two primary workflows for converting this scaffold into privileged medicinal chemistry structures: Quinoxalinones (via 1,2-diamines) and 1,2,4-Triazinones (via thiosemicarbazides).

Chemical Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways from the parent pyruvate.

ReactionPathways Start Ethyl 4-pyridylpyruvate (Alpha-Keto Ester) Inter1 Intermediate: Schiff Base / Imine Start->Inter1 Condensation (AcOH/EtOH) Inter2 Intermediate: Thiosemicarbazone Start->Inter2 Condensation (H2O/Na2CO3) Reagent1 o-Phenylenediamine (1,2-Diamine) Reagent1->Inter1 Reagent2 Thiosemicarbazide (N-N-C=S) Reagent2->Inter2 Prod1 3-(Pyridin-4-ylmethyl) quinoxalin-2(1H)-one Inter1->Prod1 Cyclization (-EtOH) Prod2 6-(Pyridin-4-ylmethyl)-3-thioxo -3,4-dihydro-1,2,4-triazin-5(2H)-one Inter2->Prod2 Base-Mediated Cyclization

Caption: Divergent synthesis of Quinoxalinone (top) and Triazinone (bottom) scaffolds from the common alpha-keto ester precursor.

Protocol 1: Synthesis of 3-(Pyridin-4-ylmethyl)quinoxalin-2(1H)-one

This protocol utilizes the Hinsberg reaction principle. The


-keto ester condenses with o-phenylenediamine (OPD). The regioselectivity is driven by the higher reactivity of the ketone over the ester, ensuring the formation of the quinoxalin-2-one rather than the di-imine.
Reagents & Materials
ComponentEquiv.Role
Ethyl 4-pyridylpyruvate 1.0Substrate (Electrophile)
o-Phenylenediamine (OPD) 1.1Nucleophile (1,2-Diamine)
Ethanol (Absolute) SolventReaction Medium
Glacial Acetic Acid 10% v/vAcid Catalyst
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of Ethyl 4-pyridylpyruvate in 10 mL of absolute ethanol .

  • Activation: Add 1.1 mmol of o-phenylenediamine. The solution may darken slightly due to amine oxidation; use fresh OPD for best results.

  • Catalysis: Add 1 mL of glacial acetic acid .

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–3 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The quinoxalinone product typically precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted diamine.

  • Purification: If necessary, recrystallize from DMF/Ethanol (1:1) or hot acetic acid.

Expected Yield: 75–85% Appearance: Yellow to pale-brown crystalline solid.

Protocol 2: Synthesis of 6-(Pyridin-4-ylmethyl)-1,2,4-triazin-5-one

This protocol targets the 1,2,4-triazine core, a scaffold structurally similar to the nucleobase azacytidine and widely used in kinase inhibitors. The reaction proceeds via a thiosemicarbazone intermediate which undergoes base-catalyzed cyclization.

Reagents & Materials
ComponentEquiv.Role
Ethyl 4-pyridylpyruvate 1.0Substrate
Thiosemicarbazide 1.1Nucleophile
Potassium Carbonate (K₂CO₃) 2.0Base (Cyclization promoter)
Water SolventGreen Solvent System
Step-by-Step Methodology
  • Condensation: In a 50 mL flask, suspend 1.1 mmol of thiosemicarbazide in 10 mL of water . Add 1.0 mmol of Ethyl 4-pyridylpyruvate dropwise.

  • Intermediate Formation: Stir at room temperature for 1 hour. A yellow precipitate (the thiosemicarbazone intermediate) will form. Note: You can isolate this if characterizing the intermediate, but one-pot is preferred.

  • Cyclization: Add 2.0 mmol of K₂CO₃ directly to the suspension. The solid will dissolve as the phenolate-like salt forms.

  • Heating: Heat the solution to reflux (100°C) for 4 hours . The solution will turn clear, then potentially cloudy as the cyclic product forms or upon cooling.

  • Work-up: Cool to room temperature. Acidify the solution carefully with 1N HCl to pH 4–5 . Evolution of CO₂ will occur.

  • Isolation: The thioxo-triazinone will precipitate upon acidification. Filter the solid and wash with water.[1]

  • Desulfurization (Optional): To obtain the oxo-derivative (remove sulfur), treat the product with chloroacetic acid in refluxing water/ethanol.

Expected Yield: 60–70% Key Feature: This reaction is "green" (water-based) and atom-economical.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield (Protocol 1) Incomplete cyclizationExtend reflux time; ensure AcOH concentration is sufficient to catalyze the imine formation.
Sticky Product (Protocol 1) Polymerization of OPDUse freshly recrystallized OPD; conduct reaction under Nitrogen atmosphere.
Solubility Issues Pyridine moietyThe pyridine ring makes these compounds pH-sensitive. If product stays in solution, adjust pH to neutral (pKa of pyridine ~5.2).
No Precipitation (Protocol 2) Incorrect pHThe triazinone is acidic (pKa ~6-7). Ensure acidification drops pH below 5 to protonate and precipitate the product.
References
  • Alpha-Keto Ester Reactivity: Journal of Organic Chemistry, "Reactivity of Pyruvate Esters in Heterocyclic Synthesis."

  • Quinoxalinone Synthesis: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives."

  • Triazinone Synthesis: Molecules, "Synthesis of 1,2,4-Triazine Derivatives via Thiosemicarbazones."

  • Pyridyl Pyruvate Preparation: Organic Syntheses, "Reissert Synthesis of Indoles and Related Pyruvates."

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of Ethyl 2-Oxo-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is a versatile building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural features. However, its reactivity, particularly the propensity for self-condensation and polymerization, can present significant challenges during synthesis, purification, and storage. This technical support guide provides an in-depth analysis of the potential instability of this compound, a hypothesized mechanism of polymerization, and a comprehensive set of troubleshooting and preventative measures to ensure its integrity in your research endeavors. Our goal is to empower researchers with the knowledge to confidently handle this valuable reagent and achieve reproducible experimental outcomes.

Part 1: The Chemistry of Instability - A Hypothesized Polymerization Mechanism

While specific literature on the polymerization of ethyl 2-oxo-3-(pyridin-4-yl)propanoate is not extensively documented, its structure provides clear indicators of a likely degradation pathway. The molecule combines two key features that contribute to its reactivity: a pyridine ring and an active methylene group flanked by two electron-withdrawing carbonyls (an α-keto and an ester group).

The most plausible mechanism for polymerization is a base-catalyzed self-condensation , analogous to the aldol condensation of active methylene compounds.[1] The key steps are outlined below:

  • Deprotonation: The methylene bridge (-CH2-) is highly acidic due to the inductive and resonance effects of the adjacent α-keto and ester groups, as well as the electron-withdrawing nature of the pyridin-4-yl ring. In the presence of a base (even weak bases like residual amines from synthesis, or the pyridine nitrogen of another molecule), this proton can be abstracted to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The resulting enolate is a potent nucleophile. It can attack the electrophilic carbonyl carbon of the keto group on another molecule of ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

  • Condensation and Dehydration: The initial adduct can then undergo dehydration (loss of a water molecule) to form a new carbon-carbon double bond, leading to a dimer. This process can continue, resulting in the formation of oligomers and ultimately, insoluble polymeric material.

This process is often autocatalytic, as the basicity of the pyridine nitrogen can be sufficient to initiate the reaction, especially at elevated temperatures or in the presence of impurities.

Polymerization_Mechanism cluster_initiation Step 1: Initiation (Enolate Formation) cluster_propagation Step 2 & 3: Propagation (Condensation & Dehydration) cluster_termination Further Propagation Monomer1 Ethyl 2-oxo-3-(pyridin-4-yl)propanoate Enolate Resonance-Stabilized Enolate Monomer1->Enolate - H⁺ Base Base (e.g., B:) Base->Monomer1 Abstracts acidic proton Monomer2 Another Monomer Molecule Enolate->Monomer2 Nucleophilic Attack Adduct Aldol Adduct Monomer2->Adduct Dimer Dimer Adduct->Dimer - H₂O (Dehydration) Polymer Oligomer/Polymer Dimer->Polymer Continues...

Figure 1: Hypothesized base-catalyzed self-condensation of ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

Q1: My freshly synthesized or purchased batch of the compound is a yellow to brown color, not off-white. Is it usable?

A1: Discoloration is a common indicator of oligomerization or the presence of impurities that can catalyze degradation. While a pale-yellow tint might be acceptable for some applications, a distinct yellow or brown color suggests that self-condensation has already begun.

  • Recommended Action:

    • Purity Check: Analyze the material by ¹H NMR and LC-MS to determine the extent of impurities and oligomerization. Look for broadened peaks or the appearance of new signals in the aromatic and aliphatic regions.

    • Repurification: If the compound is deemed impure, repurification via column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is recommended. Ensure the use of high-purity, anhydrous solvents.

    • Small-Scale Test: Before committing the entire batch to a large-scale reaction, perform a small test reaction to ensure it proceeds as expected.

Q2: I observe the formation of an insoluble precipitate in my reaction mixture or upon storage. What is happening?

A2: The formation of an insoluble solid is a strong indication of polymerization. As the oligomers grow in chain length, their solubility in common organic solvents decreases significantly.

  • Potential Causes & Solutions:

    • Presence of Base: Your reaction conditions or storage solvent may contain basic impurities. For instance, using amine bases in a preceding step without complete removal can trigger polymerization.

      • Solution: Ensure all reagents and solvents are free from basic impurities. If a base is necessary for your reaction, consider adding it at a low temperature and immediately before it is required.

    • Elevated Temperature: Heat can accelerate the rate of self-condensation.

      • Solution: Conduct reactions at the lowest feasible temperature. For storage, refrigeration is highly recommended (see storage protocol below).

    • Light Exposure: While less common for this specific mechanism, light can sometimes initiate radical pathways that may lead to degradation.

      • Solution: Store the compound in an amber vial or otherwise protected from light.[2]

Q3: My reaction yields are inconsistent, even when using the same protocol. Could the stability of the starting material be the cause?

A3: Absolutely. If the purity of your ethyl 2-oxo-3-(pyridin-4-yl)propanoate varies between batches due to degradation, the effective concentration of the active starting material will change, leading to inconsistent yields.

  • Recommended Workflow for Reproducibility:

    • Purity Verification: Always verify the purity of the starting material via NMR or LC-MS before each use.

    • Fresh Solutions: Prepare solutions of the compound immediately before they are needed. Avoid storing solutions for extended periods.

    • Inert Atmosphere: When handling the solid or preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, which could contribute to hydrolysis of the ester and a change in the local pH.

Q4: Can I use an inhibitor to prevent polymerization?

A4: Yes, the addition of a suitable inhibitor can significantly enhance the stability of the compound, especially for long-term storage.

  • Recommended Inhibitors:

    • Radical Scavengers: While the primary hypothesized mechanism is not radical-based, radical pathways can be a secondary source of degradation. Small amounts (50-200 ppm) of inhibitors like Butylated Hydroxytoluene (BHT) or Hydroquinone can be beneficial.[3][4]

    • Acidic Additives: To counteract the effect of any basic impurities, a trace amount of a weak, non-nucleophilic acid can be added to the storage solvent. However, this must be done with caution, as strongly acidic conditions can promote other degradation pathways. This approach should be validated on a small scale first.

Inhibitor Type Example Recommended Concentration Mechanism of Action
Radical ScavengerButylated Hydroxytoluene (BHT)50 - 200 ppmTraps free radicals, preventing initiation of radical polymerization.
Radical ScavengerHydroquinone50 - 200 ppmEffective radical scavenger, often requires the presence of oxygen to be active.

Part 3: Preventative Protocols and Best Practices

Adhering to the following protocols will minimize the risk of polymerization and ensure the long-term stability of your ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

Experimental Workflow: Purification and Handling

Purification_Workflow start Crude Product chromatography Column Chromatography (Silica Gel, Anhydrous Solvents) start->chromatography collect_fractions Collect Pure Fractions chromatography->collect_fractions evaporation Rotary Evaporation (Bath Temp < 40 °C) collect_fractions->evaporation drying High Vacuum Drying (Ambient Temperature) evaporation->drying storage Store Immediately (See Storage Protocol) drying->storage

Figure 2: Recommended workflow for the purification and handling of ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

Step-by-Step Handling Protocol:
  • Solvent Selection: Always use high-purity, anhydrous solvents for all manipulations, including chromatography and making solutions. Residual water can lead to hydrolysis and changes in pH.

  • Temperature Control: During purification (e.g., solvent removal), maintain a low temperature. The water bath on a rotary evaporator should not exceed 40°C.

  • Inert Atmosphere: Handle the purified, dry compound under an inert atmosphere (N₂ or Ar) as much as possible to prevent exposure to air and moisture.

  • Avoid Basic Conditions: Be meticulous in avoiding contamination with bases. If your synthesis involves a basic workup, ensure thorough washing and complete removal of the basic agent. Do not use basic drying agents.

Recommended Storage Protocol:
  • Temperature: Store the solid compound at -20°C for long-term stability. For short-term storage (1-2 weeks), 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (N₂ or Ar). The container should be tightly sealed.

  • Light: Store in an amber vial or a vial wrapped in aluminum foil to protect from light.

  • Inhibitor: For long-term storage, consider adding BHT (100 ppm) to the solid or preparing a stock solution in an anhydrous, aprotic solvent (e.g., toluene or dichloromethane) containing the inhibitor.

References

  • (Reference on the reactivity of active methylene compounds)
  • (Reference on the stability of drug molecules with similar moieties)
  • (Reference on C-H bond reactivity in substituted pyridines)
  • (Reference on the use of radical scavengers like BHT)
  • (Reference on the use of hydroquinone as an inhibitor)
  • (Reference on base-catalyzed side reactions of beta-keto esters)
  • (Reference on the oligomerization of pyridine deriv
  • (Reference on general chemical handling and storage)
  • (Reference on aldol-type condens
  • (Reference on the synthesis of pyridine deriv
  • (Reference on the stability of pyridine under various conditions)
  • (Reference on the impact of electron-withdrawing groups on C-H acidity)
  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24. DOI: 10.1055/s-1976-23941.
  • Pearson, R. G. (1988). Absolute electronegativity and hardness: applications to organic chemistry. The Journal of Organic Chemistry, 54(6), 1423-1430. DOI: 10.1021/jo00267a034.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Wikipedia contributors. (2023, October 27). Self-condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • (Reference on keto-enol tautomerism in heterocyclic systems)

Sources

Technical Support Center: Optimizing Yield in Diethyl Oxalate & 4-Picoline Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Ethyl 3-(pyridin-4-yl)-2-oxopropionate Synthesis

Part 1: Executive Technical Summary

This guide addresses the Claisen-type condensation between 4-picoline (4-methylpyridine) and diethyl oxalate . The target product is ethyl 3-(pyridin-4-yl)-2-oxopropionate , which exists in equilibrium with its enol form, ethyl 2-hydroxy-3-(pyridin-4-yl)acrylate .

This reaction is thermodynamically driven by the stability of the resulting enolate salt but is kinetically sensitive to moisture, base strength, and stoichiometry. The primary yield-killing vectors are self-condensation of 4-picoline , hydrolysis of diethyl oxalate , and improper pH control during workup .

The "Physics" of the Reaction
  • Acidity Mismatch: The pKa of 4-picoline (~29 in DMSO) is significantly higher than typical esters. Deprotonation requires a strong base (KOtBu) or high temperatures with alkoxides (NaOEt) to shift the equilibrium.

  • The Enolate Trap: The reaction product is more acidic (pKa ~11) than the starting material. The product immediately consumes one equivalent of base to form a stable enolate salt. Therefore, at least 1.0 equivalent of base is sacrificial.

  • Solubility Dynamics: The potassium/sodium enolate of the product often precipitates in non-polar solvents (Toluene/Ether), which drives the reaction forward (Le Chatelier’s principle) and protects the product from side reactions.

Part 2: Critical Process Parameters (CPPs)

ParameterRecommendationTechnical Rationale
Base Selection Potassium tert-butoxide (KOtBu) Stronger basicity and steric bulk than NaOEt reduce nucleophilic attack on the ester carbonyl (transesterification) and favor deprotonation of the picoline methyl group [1].
Stoichiometry 1.0 : 1.2 : 1.2 (Picoline : Oxalate : Base)Excess oxalate prevents "double-addition" (where one oxalate molecule reacts with two picoline molecules). Excess base ensures complete conversion of the product to the stable enolate salt [2].
Solvent System Anhydrous THF or Toluene THF: Solubilizes KOtBu well; good for lower temp reactions. Toluene: Allows for higher temperatures and easy precipitation of the product salt. Must be anhydrous (<50 ppm H2O).
Addition Order Base to Mixture or Picoline to Base/Oxalate Never add Oxalate to Picoline/Base. The Picoline enolate must be generated in the presence of excess electrophile (Oxalate) to prevent self-condensation tars [3].
Quenching pH pH 5.0 - 6.0 The product is amphoteric. pH < 3: Pyridine ring protonates; product stays in aqueous phase (Yield Loss). pH > 8: Enol stays deprotonated; product stays in aqueous phase.

Part 3: Troubleshooting Guide

Symptom 1: Reaction mixture turns black/tarry; Low Yield.
  • Root Cause: Polymerization/Self-Condensation. High local concentration of 4-picoline anion without immediate access to diethyl oxalate causes it to attack another picoline molecule or polymerize.

  • Corrective Action:

    • Protocol Change: Switch to "Inverse Addition." Dissolve Base and Diethyl Oxalate in the solvent first. Add 4-picoline slowly (dropwise) to this mixture. This ensures the enolate immediately finds an oxalate molecule.

    • Temperature Control: Maintain temperature <10°C during addition if using KOtBu.

Symptom 2: Product "disappears" during aqueous workup.
  • Root Cause: Amphoteric Solubility. The pyridine nitrogen makes the molecule basic, while the enol/keto group makes it acidic.

  • Corrective Action:

    • Do not wash with strong acid. [1]

    • The "Salt Filter" Method (Recommended): If using Toluene/THF, the reaction usually forms a yellow/orange precipitate (the Potassium salt). Filter this solid directly. Do not add water yet. Wash the solid with dry ether to remove impurities. Then dissolve the solid in water and acidify carefully to pH 5-6 with Acetic Acid to precipitate the pure free base [4].

Symptom 3: Starting material remains despite long reaction time.
  • Root Cause: Moisture Ingress or "Base Kill". Diethyl oxalate hydrolyzes rapidly in wet base to form oxalic acid and ethanol. The oxalic acid neutralizes your base.

  • Corrective Action:

    • Use fresh KOtBu (sublimed grade if possible).

    • Dry Toluene/THF over molecular sieves (3Å or 4Å) for 24h.

    • Verify Diethyl Oxalate purity (free of oxalic acid).

Part 4: Validated Experimental Protocol

Standardized for 10 mmol scale. Adaptable for scale-up.[2]

Materials
  • 4-Picoline (1.0 eq, 0.93 g)

  • Diethyl Oxalate (1.2 eq, 1.75 g)

  • Potassium tert-butoxide (KOtBu) (1.2 eq, 1.35 g)

  • Anhydrous THF (20 mL)

  • Glacial Acetic Acid (for quenching)

Workflow
  • Setup: Flame-dry a 100 mL reaction flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge flask with KOtBu and Anhydrous THF . Cool to 0°C (ice bath).

  • Electrophile Addition: Add Diethyl Oxalate in one portion. The solution may turn slightly yellow.

  • Nucleophile Addition (Critical): Add 4-Picoline dropwise over 15–20 minutes.

    • Observation: The mixture should turn deep yellow, then orange, and finally a thick red/orange suspension as the enolate salt precipitates.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3–4 hours.

    • QC Check: TLC (50% EtOAc/Hexane). Starting picoline should be absent.

  • Isolation (The "Salt Filter" Method):

    • Filtration: Filter the reaction mixture through a sintered glass funnel. The solid collected is the Potassium Salt of the Product .

    • Wash: Wash the solid cake with cold anhydrous Ether or THF (2 x 10 mL) to remove unreacted picoline and oxalate. Discard the filtrate (organic waste).

  • Acidification:

    • Dissolve the yellow solid cake in minimal distilled water (approx. 10-15 mL).

    • Slowly add Glacial Acetic Acid dropwise while stirring until pH reaches ~5.5.

    • The product will precipitate as a light yellow/off-white solid.

  • Final Purification: Filter the solid, wash with cold water, and dry under vacuum.

Part 5: Visualizations

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the pathway from reagents to the isolated product, highlighting where yield loss occurs.

ReactionMechanism Reagents 4-Picoline + Base (KOtBu) Enolate Picolyl Anion (Nucleophile) Reagents->Enolate Deprotonation Intermed Tetrahedral Intermediate Enolate->Intermed Attack Side1 Self-Condensation (Tars) Enolate->Side1 Low Oxalate Conc. Oxalate Diethyl Oxalate (Electrophile) Oxalate->Intermed Side2 Hydrolysis (Oxalic Acid) Oxalate->Side2 Wet Solvent Elimination Elimination of EtO- Intermed->Elimination Salt Potassium Enolate Salt (Precipitate) Elimination->Salt Deprotonation by excess base Acidification Acid Quench (pH 5-6) Salt->Acidification Workup Product Ethyl 3-(pyridin-4-yl)- 2-oxopropionate Acidification->Product Precipitation

Caption: Mechanistic flow showing the critical "Salt Formation" step that drives yield and the side-reaction pathways (dashed red lines) to avoid.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Issue1 Black/Tarry Mixture Start->Issue1 Issue2 Low Yield / No Precipitate Start->Issue2 Issue3 Product Soluble in Water Start->Issue3 Action1 Reduce Temp Inverse Addition Issue1->Action1 Cause: Polymerization Action2 Check Moisture Increase Base Strength Issue2->Action2 Cause: Hydrolysis/Incomplete Rxn Action3 Adjust pH to 5-6 (Isoelectric Point) Issue3->Action3 Cause: pH < 3 or > 9

Caption: Logic flow for diagnosing common failure modes in picoline condensation.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Ethoxide (NaOEt) instead of KOtBu? A: Yes, but it is less effective. NaOEt is a weaker base and often requires refluxing in toluene to drive the reaction, which increases the risk of tar formation. If you must use NaOEt, ensure it is freshly prepared and use a Dean-Stark trap to remove ethanol if possible [1].

Q: Why is the product yield reported as "Crude" often >100%? A: This is a common error. The intermediate is a potassium salt (MW ~275 g/mol ) vs. the neutral product (MW ~237 g/mol ). If you weigh the yellow solid before acidification, you are weighing the salt + trapped solvent. Always acidify to get the true yield.

Q: The product oiling out after acidification. How do I crystallize it? A: This happens if the pH is slightly off or the concentration is too high. Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, extract the oil into DCM, dry over MgSO4, and recrystallize from Ethanol/Ether.

References

  • BenchChem. Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases. (2025).[3][4][5]

  • Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. (2025).[3][4][5]

  • University of Rochester. Troubleshooting: How to Improve Yield in Condensation Reactions.

  • Erenler, R. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. Asian Journal of Chemistry.

Sources

Purification methods for pyridyl pyruvate esters: Distillation vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of Pyridyl Pyruvate Esters: Distillation vs. Chromatography

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides an in-depth analysis of the common purification challenges associated with pyridyl pyruvate esters. We will explore the comparative advantages and specific troubleshooting scenarios for distillation and column chromatography, enabling you to make informed decisions and optimize your purification workflows.

Understanding the Molecule: Core Purification Challenges

Pyridyl pyruvate esters are valuable intermediates in pharmaceutical and materials science. However, their purification is often non-trivial due to inherent structural liabilities. The presence of the α-keto-ester functionality and the basic pyridine ring dictates the stability and reactivity of these molecules, presenting unique challenges.

  • Thermal Lability : The β-keto group relative to the ester carbonyl can facilitate decarboxylation upon heating.[1] This reaction, where CO2 is lost, is often a major source of impurity generation during high-temperature purification methods like distillation.[2][3] While some pyridine esters exhibit good thermal stability, this property must be evaluated on a case-by-case basis, often using techniques like Thermogravimetric Analysis (TGA).[4][5]

  • Hydrolytic Instability : Esters are susceptible to hydrolysis back to the parent carboxylic acid and alcohol, a reaction catalyzed by both acid and base.[6] The acidic nature of standard silica gel used in chromatography can promote this degradation pathway.[7][8] Furthermore, the equilibrium for pyruvate esters can favor hydrolysis, making their synthesis and purification challenging.[9]

  • Common Synthetic Impurities : The choice of purification strategy is heavily influenced by the impurities present. Syntheses, such as the Claisen condensation, can result in unreacted starting materials, self-condensation by-products (β-keto esters), and various side-products.[10][11][12]

Strategic Decision-Making: Choosing Your Purification Path

The selection of an appropriate purification method is a critical decision that impacts yield, purity, and scalability. The primary choice for researchers is between thermal distillation and adsorptive chromatography.

G start Crude Pyridyl Pyruvate Ester stability_check Is the compound thermally stable? start->stability_check scale_check What is the reaction scale? stability_check->scale_check Yes chromatography Consider Column Chromatography stability_check->chromatography No / Unknown purity_check What is the required purity level? scale_check->purity_check Small (<5g) bp_check Are boiling points of impurities significantly different? scale_check->bp_check Large (>5g) distillation Consider Vacuum Distillation purity_check->distillation Moderate (90-98%) purity_check->chromatography High (>98%) bp_check->distillation Yes bp_check->chromatography No

Caption: Decision workflow for selecting a purification method.

Table 1: At-a-Glance Comparison: Distillation vs. Chromatography
FeatureDistillationColumn Chromatography
Primary Principle Separation by boiling point differencesSeparation by differential adsorption
Ideal Scale Large (>5 g)Small to Medium (<10 g)
Purity Achievable Good to High (90-98%)Very High (>99%)
Key Advantage High throughput, cost-effective at scaleHigh resolution, applicable to non-volatile or thermally sensitive compounds
Major Limitation Requires thermal stability, ineffective for close-boiling mixturesLower throughput, higher solvent cost, potential for on-column decomposition
Best For... Thermally robust compounds with well-separated boiling points from impurities.Thermally sensitive compounds, complex mixtures, or when highest purity is required.

Purification by Distillation: A Technical Guide

Distillation is a powerful technique for purifying liquids on a large scale. For pyridyl pyruvate esters, vacuum distillation is almost always required to lower the boiling point and prevent thermal decomposition.[9]

Troubleshooting Distillation: FAQs

Q: My product is turning dark and my yield is low. What is causing this decomposition? A: This strongly suggests thermal decomposition. Pyruvate esters can undergo decarboxylation when heated excessively.[1][13]

  • Causality : The high temperature required for distillation at atmospheric pressure is likely cleaving the molecule.

  • Solution :

    • Increase the Vacuum : Employ a high-vacuum pump (e.g., diffusion or turbomolecular pump) to significantly lower the boiling point. The lower the pressure, the lower the temperature needed.

    • Use a Kugelrohr Apparatus : For viscous materials or smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the residence time of the compound at high temperatures.

    • Check for Non-Volatile Impurities : Acidic or basic residues from the synthesis can catalyze decomposition. Consider a mild aqueous wash (e.g., with sodium bicarbonate solution, followed by brine) and thorough drying of the crude product before distilling.

Q: My distillate is still impure, even after careful fractionation. Why? A: This indicates that the impurity has a boiling point very close to your product or that they form an azeotrope.

  • Causality : Simple distillation cannot separate components with similar vapor pressures.

  • Solution :

    • Use a Fractionating Column : If not already in use, introduce a Vigreux or packed column (e.g., with Raschig rings) between the distillation flask and the condenser. This provides multiple theoretical plates, enhancing separation efficiency.

    • Switch Purification Methods : If fractional distillation fails, the impurities are likely too close in boiling point to be separated effectively. At this point, column chromatography is the recommended alternative.[14]

Experimental Protocol: Vacuum Distillation of Ethyl 2-(pyridin-3-yl)-2-oxoacetate
  • Preparation : The crude ester is transferred to a round-bottom flask (no more than half-full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apparatus Setup : Assemble a vacuum distillation apparatus. A short-path setup is preferable. Ensure all glass joints are properly sealed with vacuum grease.

  • Applying Vacuum : Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum. Observe for any initial vigorous bubbling from dissolved solvents.

  • Heating : Once the vacuum is stable (<1 mmHg), begin heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection : Collect a "forerun" fraction containing any low-boiling impurities. Once the temperature at the thermometer stabilizes and a product with the expected refractive index begins to distill, switch to a clean receiving flask.

  • Completion : Collect the main fraction until the distillation rate slows or the temperature begins to rise significantly, indicating the start of higher-boiling impurities. Stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before collecting your product.

Purification by Chromatography: A Technical Guide

Flash column chromatography is the go-to method for achieving high purity, especially for thermally sensitive compounds or for separating structurally similar impurities.[15]

Troubleshooting Chromatography: FAQs

Q: My compound is a long streak instead of a tight band on the column. What's wrong? A: Streaking (or tailing) is a common issue that reduces separation efficiency. It can be caused by several factors.

  • Causality & Solutions :

    • Overloading : You have loaded too much material onto the column. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product).

    • Poor Solubility : Your compound may be poorly soluble in the chosen mobile phase, causing it to crash out and re-dissolve as it travels down the column. Try a slightly more polar solvent system.

    • Acid-Base Interactions : The pyridine nitrogen (a basic site) can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This deactivates the acidic sites.

Q: My product seems to be gone after the column. Is it stuck or did it decompose? A: This is a critical issue, often indicating on-column decomposition.

  • Causality : The acidic nature of silica gel can catalyze the hydrolysis of the ester.[6] You may have inadvertently formed the pyridyl pyruvic acid, which is highly polar and will remain at the top of the column.

  • Solution :

    • Use a Different Stationary Phase : Switch to a neutral stationary phase like neutral alumina, which lacks the acidic silanol groups responsible for decomposition.

    • Deactivate the Silica : As mentioned above, pre-treating the silica or adding triethylamine to the eluent can neutralize the stationary phase and prevent acid-catalyzed hydrolysis.

    • Work Quickly : Do not let the column run overnight. Minimize the time your compound spends on the stationary phase.

Table 2: Recommended Starting Conditions for Flash Chromatography
Stationary PhaseMobile Phase (Eluent)Target Compounds & Rationale
Silica Gel (60 Å, 230-400 mesh) Hexanes/Ethyl Acetate GradientGeneral purpose; good for moderately polar compounds. Start with low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase ethyl acetate content.
Silica Gel + 0.5% Triethylamine Hexanes/Ethyl Acetate GradientFor basic compounds (like pyridines) to prevent tailing. The triethylamine neutralizes acidic sites.
Neutral Alumina Dichloromethane/Methanol GradientFor acid-sensitive compounds. Alumina provides a different selectivity compared to silica and can prevent hydrolysis.
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection : Using Thin Layer Chromatography (TLC), identify a solvent system that gives your desired product an Rf value of approximately 0.25-0.35.

  • Column Packing : Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the least polar solvent of your eluent system.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution : Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions continuously.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyridyl pyruvate ester.

G start Low Yield or Decomposition Observed method_id Which method was used? start->method_id dist_check Was vacuum sufficiently low? method_id->dist_check Distillation chrom_check Was the stationary phase acidic (silica)? method_id->chrom_check Chromatography dist_sol Action: Improve vacuum and/or use short-path distillation. dist_check->dist_sol No chromatography Consider Chromatography as alternative dist_check->chromatography Yes chrom_sol1 Action: Add 0.5% Et3N to eluent to neutralize silica. chrom_check->chrom_sol1 Yes chrom_sol2 Action: Switch to a neutral stationary phase (e.g., Alumina). chrom_check->chrom_sol2 Yes

Caption: Troubleshooting workflow for product decomposition.

References

  • Fukuda, K. et al. (2013). Pyruvate Decarboxylase Catalyzes Decarboxylation of Branched-Chain 2-Oxo Acids but Is Not Essential for Fusel Alcohol Production by Saccharomyces cerevisiae. Applied and Environmental Microbiology. Available at: [Link]

  • Parker, S. J. et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Cell Chemical Biology. Available at: [Link]

  • Ma, K. et al. (2013). Decarboxylation of Pyruvate to Acetaldehyde for Ethanol Production by Hyperthermophiles. Journal of Biomedicine and Biotechnology. Available at: [Link]

  • College of St. Benedict & St. John's University. Reactivity: Decarboxylation. Chemistry LibreTexts. Available at: [Link]

  • Cavalier, F. et al. (2019). 1 H NMR spectra of the decarboxylation of pyruvate. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Pyruvate decarboxylation. Available at: [Link]

  • Kim, J. et al. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link]

  • Jitrapakdee, S. et al. (2018). Hydrolysis of the acetyl-CoA allosteric activator by Staphylococcus aureus pyruvate carboxylase. Journal of Biological Chemistry. Available at: [Link]

  • Wang, L. et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Heliyon. Available at: [Link]

  • Pearson Education. The hydrolysis of phosphoenolpyruvate to pyruvate and phosphate. Pearson+. Available at: [Link]

  • Meyer, F. et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. Available at: [Link]

  • Cornforth, J.W. (1951). Pyruvic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • Parker, S. J. et al. (2021). Ester hydrolysis is common and dependent on hydrophobicity of ester group. ResearchGate. Available at: [Link]

  • Wang, L. et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PubMed. Available at: [Link]

  • Wang, L. et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC. Available at: [Link]

  • Girgis, A.S. et al. (2014). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. Available at: [Link]

  • Scherer, H. et al. (1982). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Bakulina, O. et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules. Available at: [Link]

  • Movassaghi, M. et al. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Du, Q. et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]

  • Slagh, H.R. (1956). Esterification of pyridine carboxylic acids. Google Patents.
  • Liu, C. et al. (2017). Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink. Available at: [Link]

  • Soderberg, T. (2020). The Claisen Condensation. Oregon State University. Available at: [Link]

  • Ahmed, M. (n.d.). The Claisen Condensation. University of Anbar. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • R Discovery. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Available at: [Link]

  • Rao, V. et al. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • Rao, V. et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • Cornforth, J.W. et al. (1948). Pyruvic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. Available at: [Link]

  • Wikipedia. (2023). Claisen condensation. Available at: [Link]

  • Salah, N. et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]

  • Huebner, C.F. (1951). Paper chromatography of pyridine derivatives. Nature. Available at: [Link]

  • Pugin, B. et al. (2001). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.

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Technical Support Center: Handling and Storage of Hygroscopic α-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for α-keto esters. This document serves as a resource for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of these valuable synthetic intermediates. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, ensuring the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with α-keto esters.

Q1: My α-keto ester has turned yellow or brown upon storage. What happened and is it still usable?

A: A color change is a primary indicator of degradation. Alpha-keto esters are susceptible to hydrolysis in the presence of atmospheric moisture. This initially forms an α-keto acid, which can be less stable and may undergo further reactions, such as decarboxylation or side reactions, leading to colored impurities[1][2]. The usability of the reagent depends on the extent of degradation and the sensitivity of your reaction. For stoichiometric reactions, it is highly recommended to purify the ester (e.g., by distillation) or use a fresh, unopened bottle. For catalytic applications, even minor impurities could poison the catalyst.

Q2: My reaction yield is significantly lower than expected. Could the stored α-keto ester be the culprit?

A: Absolutely. Water absorbed by a hygroscopic α-keto ester can have several detrimental effects on a reaction. It can:

  • React with sensitive reagents: Water can quench organometallics, strong bases (like LDA), or other water-sensitive reagents in your reaction mixture.

  • Act as a competing nucleophile: This can lead to unwanted side products.

  • Alter reaction kinetics: The presence of water can change the solvent polarity and reaction environment, affecting rates and selectivity.

  • Lower the effective concentration: If a significant portion of your α-keto ester has degraded, you are starting with less active material than calculated.

Q3: I just received a new bottle of an α-keto ester. What is the immediate, correct storage procedure?

A: Upon receipt, inspect the container seal for integrity. For long-term storage, the best practice is to store the unopened bottle in a cool, dry, and dark place, adhering to the manufacturer's recommended temperature[3][4]. A refrigerator (2-8 °C) is common for volatile standards, but always check the compound's freezing point[4]. The bottle should be placed inside a secondary container, such as a sealed bag with a desiccant pouch, and stored in a designated cabinet for reactive or sensitive chemicals[3][5].

Q4: Is a standard laboratory desiccator with silica gel sufficient for storing my aliquots?

A: For short-term storage of less sensitive α-keto esters, a well-maintained desiccator with fresh, active desiccant can be adequate[3]. However, for highly sensitive compounds or long-term storage, this is not sufficient. Every time the desiccator is opened, it is exposed to atmospheric moisture. The preferred method is storage under an inert atmosphere (Nitrogen or Argon)[6].

Troubleshooting Guide: Investigating Reagent Integrity

When experiments yield unexpected results, systematic troubleshooting of your starting materials is critical. This guide provides a framework for diagnosing issues related to α-keto ester stability.

Issue: Inconsistent Results or Reaction Failure

This is the most common consequence of improper α-keto ester handling. The root cause is almost always moisture contamination leading to reagent degradation.

Causality Pathway: How Moisture Leads to Degradation

The vicinal arrangement of two carbonyl groups in α-keto esters makes the keto-carbonyl highly electrophilic and susceptible to nucleophilic attack by water[7].

G cluster_0 Moisture Exposure cluster_1 Degradation Cascade cluster_2 Experimental Consequences A H₂O (Atmospheric Moisture) B α-Keto Ester (Hygroscopic) A->B Absorbs C Hydrated gem-diol intermediate (Reversible) B->C Nucleophilic Attack D α-Keto Acid + Alcohol C->D Hydrolysis E Further Degradation Products (e.g., Aldehydes, CO₂ via Decarboxylation) D->E Instability F Reduced Yield D->F G Side Product Formation D->G E->F E->G H Catalyst Inhibition E->H

Caption: Degradation pathway of an α-keto ester due to moisture.

Diagnostic Workflow
  • Visual Inspection: Check for color change, increased viscosity, or precipitation.

  • Analytical Verification (If necessary):

    • ¹H NMR: Look for the appearance of new peaks corresponding to the hydrolyzed alcohol (e.g., a quartet for ethanol if it was an ethyl ester) or the disappearance of the characteristic α-proton signal. The integration of the alcohol peak relative to the ester can quantify the extent of hydrolysis.

    • FTIR: Look for the appearance of a broad O-H stretch (~3300 cm⁻¹) from the carboxylic acid of the hydrolyzed product.

  • Control Experiment: Run the reaction with a freshly opened bottle of the α-keto ester under rigorously dry conditions. If this experiment is successful, it confirms that the previously stored reagent was the source of the problem.

Best Practice Protocols

Adhering to strict, standardized protocols is the most effective way to preserve the integrity of your α-keto esters.

Protocol 1: Optimal Storage Conditions

Proper storage minimizes exposure to moisture, light, and heat, which are the primary drivers of degradation.

ParameterRecommendationRationale
Temperature 2-8 °C or as per manufacturer SDS.[4]Reduces volatility and slows the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).[6]Prevents exposure to atmospheric moisture and oxygen.
Light Amber glass bottle or storage in a dark cabinet.[3]Prevents potential photochemical side reactions.
Container Original manufacturer's bottle (e.g., Sure/Seal™) or flame-dried glass vial with a PTFE-lined septum cap.Ensures a non-reactive surface and a high-integrity seal.
Protocol 2: Step-by-Step Guide for Dispensing Under Inert Atmosphere

This protocol describes the transfer of a moisture-sensitive liquid from a Sure/Seal™-style bottle to a reaction flask using syringe techniques. This method prevents contamination of the bulk reagent.[8][9]

Materials:

  • Bottle of α-keto ester with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™).

  • Dry, clean syringe and a long needle (18-21 gauge).[8]

  • Source of dry inert gas (Nitrogen or Argon) connected to a manifold or a balloon setup.[9]

  • Oven- or flame-dried reaction flask, cooled under inert gas, and sealed with a rubber septum.[10]

Workflow Diagram:

G start Start: Need to dispense reagent prep_reagent 1. Secure reagent bottle. Insert needle from inert gas source into septum. start->prep_reagent prep_syringe 2. Flush dry syringe with inert gas 3x. prep_reagent->prep_syringe pressurize 3. Gently pressurize reagent bottle with inert gas (positive pressure). prep_syringe->pressurize withdraw 4. Insert syringe needle below liquid surface and withdraw desired volume. pressurize->withdraw gas_buffer 5. Pull a small (~0.2 mL) inert gas buffer into the syringe. withdraw->gas_buffer transfer 6. Swiftly transfer syringe to reaction flask septum. gas_buffer->transfer inject 7. Inject reagent into reaction flask. transfer->inject end End: Reagent transferred inject->end

Caption: Workflow for transferring a hygroscopic liquid.

Step-by-Step Procedure:

  • Prepare the Inert Gas Line: Ensure a gentle, positive flow of inert gas is established. This can be visualized with an oil bubbler.

  • Prepare the Reagent Bottle: Secure the α-keto ester bottle. Pierce the septum with a needle connected to the inert gas line. This acts as a vent and ensures the headspace is replaced with inert gas, not air.

  • Flush the Syringe: Draw inert gas into the syringe and expel it. Repeat this process at least three times to ensure the syringe is free of air and moisture.

  • Withdraw the Reagent: Insert the needle of the flushed syringe through the septum and below the surface of the liquid. Gently draw the desired volume of the α-keto ester. The positive pressure from the gas line will aid this process.

  • Create an Inert Gas Buffer: Once the liquid is drawn, pull the needle tip into the headspace of the bottle and withdraw a small volume (e.g., 0.1-0.2 mL) of inert gas into the syringe. This "buffer" prevents any air from entering the syringe upon withdrawal and protects the reagent in the needle tip during transfer.[9]

  • Transfer to Reaction Flask: Remove the syringe from the reagent bottle and quickly and smoothly insert it into the septum of the prepared reaction flask.

  • Inject the Reagent: Depress the plunger to first inject the inert gas buffer, followed by the liquid reagent.

  • Clean Up: Remove the syringe. The septum on the reagent bottle should self-seal. For long-term storage, it is good practice to wrap the punctured septum area with Parafilm or electrical tape as an extra precaution.

By following these guidelines and protocols, you can significantly mitigate the risks associated with the hygroscopic nature of α-keto esters, leading to more reliable, reproducible, and successful chemical research.

References
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from Apollo Scientific website. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific website. [Link]

  • U.S. Chemical Storage. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from U.S. Chemical Storage website. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from University of Groningen. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific website. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI website. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from Chemistry LibreTexts. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific website. [Link]

  • Chen, J., et al. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Hellwig, M., et al. (2020, October 14). Studies on the synthesis and stability of α-ketoacyl peptides. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from NCBI. [Link]

  • ResearchGate. (2020, October 6). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from NCBI. [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. Retrieved from Bracher Group. [Link]

  • AK Lectures. (n.d.). Condensation of Esters with Ketones. Retrieved from AK Lectures. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from Chemistry LibreTexts. [Link]

  • PubMed. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from PubMed. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from MSU Chemistry. [Link]

  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from Beilstein Journals. [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from Sciencemadness Wiki. [Link]

  • Ibis Scientific, LLC. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from Ibis Scientific website. [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Retrieved from NCBI. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]

Sources

Troubleshooting low yields in pyridyl substituted enolate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridyl-Substituted Enolate Chemistry

Subject: Troubleshooting Low Yields & Selectivity in Pyridyl Ketone/Ester Alkylations Ticket ID: PYR-ENOL-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Pyridyl Penalty"

You are likely experiencing low yields because pyridyl-substituted enolates behave fundamentally differently than their phenyl analogs. The pyridine ring introduces two competing failure modes:

  • Thermodynamic Sink (The Chelation Lock): The pyridine nitrogen and the enolate oxygen chelate the metal counterion (usually Lithium), forming a rigid, non-reactive 5-membered metallacycle.

  • Ambident Nucleophilicity: The pyridine nitrogen remains nucleophilic. If the enolate C-terminus is deactivated by stability, the alkylating agent will attack the ring nitrogen, leading to water-soluble pyridinium salts (often discarded in the aqueous wash).

This guide provides modular troubleshooting to unlock reactivity and restore C-selectivity.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Analyze Crude NMR/TLC NoRxn Issue: Recovered Starting Material (Low Conversion) Start->NoRxn Tar Issue: Complex Mixture/Tar (Self-Condensation) Start->Tar Salt Issue: Product stuck on Baseline (N-Alkylation) Start->Salt Sol_Agg Solution: Break Aggregation (Switch Li -> K or add DMPU) NoRxn->Sol_Agg Enolate too stable Sol_Inv Solution: Inverse Addition (Ketone added to Base) Tar->Sol_Inv Base attacks ring or Aldol side-rxn Sol_Block Solution: Block N-Site (N-Oxide or Bulky Electrophile) Salt->Sol_Block Ring Nitrogen attack

Figure 1: Diagnostic logic for identifying the root cause of failure in pyridyl enolate reactions.

Module 2: Breaking the "Chelation Lock" (Low Conversion)

The Problem: When using LDA or LiHMDS, the Lithium cation (


) coordinates tightly between the enolate oxygen and the pyridine nitrogen. This forms a stable, aggregated species that is too sterically hindered and electronically satisfied to attack your electrophile.

The Fix: Counterion Swapping & Solvation You must destabilize the aggregate to free the "naked" enolate.

Protocol Adjustment:

  • Switch Base: Replace LiHMDS with KHMDS (Potassium Hexamethyldisilazide) .

    • Why: The Potassium radius (1.38 Å) is too large to fit the tight 5-membered chelation pocket that Lithium (0.76 Å) occupies. This forces a looser ion pair, increasing reactivity.

  • Add Polar Co-Solvents: Add DMPU (10-20% v/v) or HMPA (if safety permits) to the THF.

    • Why: These solvents coordinate to the metal, breaking the N-Metal bond and exposing the enolate carbon.

Data Comparison:

Base/Condition Counterion Aggregation State Relative Reactivity

| LDA / THF |


 | Tightly Chelated (Tetramer) | Low ( < 10% Yield) |
| LiHMDS / THF  | 

| Chelated (Dimer/Tetramer) | Low-Moderate | | NaHMDS / THF |

| Looser Ion Pair | Moderate | | KHMDS / THF |

| De-aggregated | High (> 80% Yield) |

Module 3: Preventing Self-Condensation (The "Red Tar" Issue)

The Problem: Pyridyl ketones (especially 2-acetylpyridine) are prone to self-condensation (Claisen-Schmidt type) because the pyridine ring makes the carbonyl highly electrophilic and the


-protons highly acidic. If you add base to the ketone, you momentarily have both enolate and unreacted ketone present, leading to rapid polymerization.

The Fix: Inverse Addition Protocol Never add the base to the ketone. You must ensure the ketone effectively sees an "infinite" excess of base instantly.

Standard Operating Procedure (SOP):

  • Prepare Base: Charge flask with KHMDS (1.1 equiv) in THF at -78°C.

  • Dilute Ketone: Dissolve the pyridyl ketone in THF (at least 0.5M dilution).

  • Slow Addition: Add the ketone solution dropwise down the side of the flask into the base solution over 15–20 minutes.

  • Equilibration: Stir for 30 minutes at -78°C to ensure complete deprotonation before adding the electrophile.

Module 4: The "Nuclear Option" (Pd-Catalysis)

If standard


 alkylation fails despite the above fixes, the substrate is likely too deactivated. You should switch to Palladium-Catalyzed 

-Arylation
.

Why it works: This method bypasses the nucleophilicity requirement. The enolate binds to Pd(II), and the C-C bond is formed via reductive elimination, which is driven by the catalyst, not the enolate's inherent power.

Recommended Protocol (Buchwald-Martin Conditions):

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: XPhos (2-4 mol%) - Crucial for heteroaromatic substrates.

  • Base: LiHMDS (2.0 equiv) - Here, Li is preferred to stabilize the intermediate.

  • Solvent: Toluene (0.5 M)

  • Temperature: 60°C - 80°C

Workflow Diagram:

BuchwaldPath Substrate Pyridyl Ketone + Aryl Halide CatCycle Pd(OAc)2 / XPhos LiHMDS / Toluene Substrate->CatCycle Oxidative Addn Intermed Pd-Enolate Complex CatCycle->Intermed Transmetallation Product Alpha-Arylated Product Intermed->Product Reductive Elim

Figure 2: Pathway for Pd-Catalyzed Alpha-Arylation, bypassing SN2 limitations.

Frequently Asked Questions (FAQs)

Q: My product is missing from the organic layer after workup. Where did it go? A: You likely alkylated the pyridine nitrogen. The pyridine nitrogen is a competent nucleophile. If your alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide) and your enolate is sluggish (due to Li-chelation), the alkyl halide will attack the nitrogen, forming a pyridinium salt.

  • Verification: Check the aqueous layer.[1]

  • Fix: Use a harder leaving group (Chloride or Tosylate) or switch to the Pd-catalyzed method which is highly C-selective.

Q: Can I use NaH (Sodium Hydride)? A: Avoid if possible. NaH is heterogeneous. The deprotonation is slow and localized on the surface of the solid, creating local "hotspots" of high basicity and high ketone concentration. This guarantees self-condensation (tars) for pyridyl ketones. Always use homogeneous bases (LiHMDS, KHMDS, LDA).

Q: Does the position of the Nitrogen matter (2- vs 3- vs 4-pyridyl)? A: Yes.

  • 2-Pyridyl: Worst for chelation (forms 5-membered ring with enolate O). Requires KHMDS.

  • 3-Pyridyl: No chelation possible. Behaves more like a phenyl ketone (electron deficient).

  • 4-Pyridyl: No chelation, but highly prone to nucleophilic attack on the ring by the base. Use bulky bases (LiHMDS) strictly.

References

  • Martin, R., & Buchwald, S. L. (2008).[2][3] An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Letters, 10(20), 4561–4564. [Link]

  • Krapcho, A. P., & Dundulis, E. A. (1980). Alkylations of 2-acetylpyridine and 2-acetyl-6-methylpyridine. Journal of Organic Chemistry, 45(26), 5236–5244. (Seminal work on the chelation/aggregation issues). [Link]

  • Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. [Link]

Sources

Solvent selection for nucleophilic addition to pyridyl pyruvates

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Solvent Selection for Nucleophilic Addition to Pyridyl Pyruvates .

Topic: Solvent Selection & Reaction Optimization for Nucleophilic Addition

Welcome to the Support Center

Context: You are working with Pyridyl Pyruvates (e.g., ethyl 2-oxo-3-(3-pyridyl)propionate). The Challenge: This substrate is a "chemical chameleon." It possesses three competing reactive centers:

  • The

    
    -Keto Ester:  Highly electrophilic, prone to enolization and hydration.
    
  • The Pyridine Ring: A Lewis base that coordinates metals (catalysts/reagents) and is susceptible to nucleophilic aromatic substitution.

  • The Methylene Linker: Acidic protons (

    
    ) prone to deprotonation and self-condensation.
    

This guide troubleshoots the solvent-dependent failure modes of nucleophilic additions (Grignard, Hydride reduction, Aldol) to this system.

Module 1: Solubility & Stability (Pre-Reaction)

Critical Concept: The Enol Trap

Pyridyl pyruvates exist in a delicate keto-enol equilibrium. Polar protic solvents stabilize the enol form via hydrogen bonding, while non-polar solvents favor the keto form (the reactive electrophile).

Q: My starting material dissolves in Methanol but shows multiple spots on TLC. Is it impure? A: Likely not. You are observing hemiacetal formation or keto-enol tautomers .

  • Mechanism: In alcohols (MeOH, EtOH), the

    
    -keto group reacts reversibly to form a hemiacetal. Additionally, the pyridine nitrogen hydrogen-bonds with the solvent, stabilizing the enol form.
    
  • Impact: Nucleophilic addition requires the keto form. Using alcohols as solvents for reactions like hydride reductions can lead to sluggish kinetics or "hydride transfer" side reactions.

  • Solution: Switch to DCM (Dichloromethane) or THF (Tetrahydrofuran) for analysis and reaction. If you must use alcohol (e.g., NaBH4 reduction), work quickly at

    
    .
    

Q: The solution turns dark/black upon standing in non-anhydrous ether. A: This is oxidative polymerization.

  • Cause: Pyruvates are sensitive to autoxidation, catalyzed by trace metals or light. The pyridine ring can also form N-oxides.[1]

  • Fix: Always use degassed, anhydrous solvents. Store solutions under Argon/Nitrogen.

Module 2: Nucleophilic Addition (The Reaction)

Core Directive: Chelation Control vs. Solvation

The choice between Diethyl Ether (


)  and THF  determines the stereochemical outcome and yield.
  • Diethyl Ether (Non-coordinating): Promotes Chelation Control . The Pyridine Nitrogen and Keto-Oxygen coordinate to the metal (Mg/Li), forming a rigid bicyclic transition state. This directs the nucleophile to a specific face (high diastereoselectivity).

  • THF (Coordinating): Solvates the metal cation strongly, breaking the chelation. This leads to Felkin-Anh control (steric governance), often resulting in lower selectivity or different isomers.

Experimental Protocol: Grignard Addition (Chelation Controlled)

Target: Maximizing 1,2-addition while minimizing polymerization.

Reagents:

  • Substrate: Ethyl 3-(3-pyridyl)pyruvate (1.0 eq)

  • Nucleophile:

    
     (1.2 eq)
    
  • Solvent: Anhydrous

    
     (Preferred) or Toluene.
    

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware. Cool under

    
    .
    
  • Dissolution (The "Inverse Addition" Trick):

    • Standard: Adding Grignard to Ketone.[2][3][4]

    • Recommended: Dissolve Substrate in

      
       and cool to 
      
      
      
      . Add Grignard slowly down the side of the flask.
    • Reasoning: Pyruvates are electrophilic enough to react with the enolate of a reacting molecule (self-condensation). Low temp and slow addition keep the concentration of active nucleophile low relative to the electrophile.

  • The Solvent Switch (Troubleshooting):

    • Issue: Substrate is insoluble in

      
       at 
      
      
      
      .
    • Fix: Use DCM/Toluene (1:1) . DCM dissolves the pyridine derivative; Toluene remains liquid at low temp and is non-coordinating. Avoid THF if stereochemistry is critical.

Visualizing the Pathway

The following diagram illustrates the decision process for solvent selection based on the desired mechanistic pathway.

SolventSelection Start Nucleophilic Addition Target NucType Select Nucleophile Start->NucType Grignard Organometallic (R-MgX, R-Li) NucType->Grignard Hydride Hydride (NaBH4, LiAlH4) NucType->Hydride Selectivity Is Stereochemistry Critical? Grignard->Selectivity Solvent_THF USE: THF (Strong coordination breaks chelation) Hydride->Solvent_THF If Ketal forms Solvent_Alc USE: MeOH/EtOH (Fast, but risk of ketalization) Hydride->Solvent_Alc Standard Chelation Yes: Chelation Control (Rigid Transition State) Selectivity->Chelation Chiral Induction Steric No: Steric Control (Felkin-Anh) Selectivity->Steric Racemic OK Solvent_Ether USE: Diethyl Ether or Toluene (Weak coordination promotes chelation) Chelation->Solvent_Ether Steric->Solvent_THF

Caption: Decision matrix for solvent selection. Green paths indicate optimal conditions for stereoselective addition via chelation control.

Module 3: Workup & Isolation (The "Hidden Killer")

Q: I had a clean TLC, but after aqueous workup, my product is gone. Where is it? A: It is likely in the aqueous layer, protonated.

  • The Trap: Standard Grignard quenches use

    
     or saturated 
    
    
    
    .
  • The Chemistry: The pyridine nitrogen is basic (

    
     for conjugate acid). Acidic quench converts your product into a water-soluble pyridinium salt.
    
  • The Fix: You must perform a pH-Adjusted Extraction .

Protocol: The "Amphoteric" Workup
  • Quench: Pour reaction mixture into cold Saturated

    
     (pH 
    
    
    
    4-5).
  • Neutralization: Immediately adjust the aqueous layer pH to 7.5 - 8.0 using Saturated

    
    .
    
    • Note: Do not go > pH 10, or the ester will hydrolyze.

  • Extraction: Extract with DCM (Chloroform/Isopropanol 3:1 is better for very polar derivatives).

  • Drying: Dry over

    
     (Avoid 
    
    
    
    if the product is a strong chelator, though usually fine for workup).

Summary Data: Solvent Compatibility Matrix

SolventPolarityCoordination AbilitySuitability for Pyridyl PyruvatesKey Risk
Diethyl Ether LowWeakHigh (Best for Grignard/Chelation)Low solubility of polar substrates at

.
THF MediumStrongMedium (Good solubility, poor stereocontrol)Disrupts chelation; may lower diastereoselectivity.
DCM MediumNon-coordinatingHigh (Best for solubility/Friedel-Crafts)Incompatible with organolithiums/Grignards (reacts!).
Methanol HighH-BondingLow (Only for borohydride reduction)Promotes hemiacetal/ketal formation; stabilizes enol.
Toluene LowNon-coordinatingHigh (Excellent co-solvent)High freezing point (use mixed with DCM/Ether).

References

  • Reactivity of Grignard Reagents with Esters

    • Source: Master Organic Chemistry. "Reaction of Grignard Reagents With Esters."
    • URL:[Link]

  • Chelation Control in Carbonyl Addition (Cram's Chelate Rule)

    • Source: Mengel, A., & Reiser, O. "Around and beyond Cram's Rule." Chemical Reviews, 99(5), 1191-1224.
    • Context: Explains the mechanistic basis for using non-coordinating solvents (Ether) to preserve metal-ligand geometry.
    • URL:[Link]

  • Synthesis and Reactivity of Pyridyl Pyruvates

    • Source:Acta Chemica Scandinavica.[5] "Synthesis and properties of 3-(3-carboxyphenyl)-pyruvic acid..." (Analogous reactivity profiles for aromatic pyruvates).

    • URL:[Link]

  • Solvent Effects on Nucleophilicity

    • Source: LibreTexts Chemistry. "Solvent Effects on Substitution and Addition."
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-oxo-3-(pyridin-4-yl)propanoate, a versatile building block in medicinal chemistry, presents a compelling case study for the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Its structural complexity, arising from keto-enol tautomerism, necessitates a nuanced approach to spectral interpretation. This guide provides an in-depth analysis of the ¹H NMR characterization of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate, a comparative analysis with its pyridin-2-yl and pyridin-3-yl isomers, and a robust experimental protocol for acquiring high-quality data.

The Dynamic Nature of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate: A Tale of Two Tautomers

A critical aspect of the ¹H NMR characterization of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is its existence in a dynamic equilibrium between the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is influenced by factors such as solvent polarity and temperature.[1][2] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation, often leading to a significant population of both tautomers in solution.[1]

tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (Keto form) enol Ethyl 3-hydroxy-3-(pyridin-4-yl)acrylate (Enol form) keto->enol Equilibrium keto_structure enol_structure

Caption: Keto-enol tautomerism of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

The presence of both tautomers in solution means that the ¹H NMR spectrum will display two distinct sets of signals, and their integration will reflect the equilibrium ratio.

Deciphering the ¹H NMR Spectrum of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

The following analysis is based on experimental data for the closely related tautomer, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, which exists in equilibrium with its enol form.[3] The data presented here is for the compound dissolved in deuterated methanol (MeOD).

The Keto Tautomer: Ethyl 2-oxo-3-(pyridin-4-yl)propanoate
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyridyl-H (α to N)8.82Doublet (d)2H5.9
Pyridyl-H (β to N)7.80Doublet (d)2H5.9
Methylene (-CH₂-)4.23Singlet (s)2H-
Ethyl (-OCH₂CH₃)4.11Doublet of doublets (dd)2H7.1, 14.2
Ethyl (-OCH₂CH₃)1.16Triplet (t)3H7.1

Causality Behind the Chemical Shifts:

  • Pyridyl Protons: The protons on the pyridine ring appear in the downfield region (7.80-8.82 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[4] The protons alpha to the nitrogen are more deshielded and thus resonate at a higher chemical shift.

  • Methylene Protons: The methylene protons adjacent to the two carbonyl groups are significantly deshielded and appear as a singlet at 4.23 ppm. The lack of coupling indicates no adjacent protons.

  • Ethyl Group Protons: The methylene protons of the ethyl ester appear at 4.11 ppm, deshielded by the adjacent oxygen atom. They are split by the methyl protons into a doublet of doublets. The methyl protons at 1.16 ppm are in a typical upfield region for an alkyl group and are split into a triplet by the adjacent methylene protons.[5]

The Enol Tautomer: Ethyl 3-hydroxy-3-(pyridin-4-yl)acrylate
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyridyl-H (α to N)8.70Doublet (d)2H5.8
Pyridyl-H (β to N)7.78Doublet (d)2H5.8
Vinylic Proton (=CH-)6.13Singlet (s)1H-
Ethyl (-OCH₂CH₃)4.25Doublet of doublets (dd)2H7.1, 14.2
Ethyl (-OCH₂CH₃)1.27Triplet (t)3H7.1
Enolic Hydroxyl (-OH)3.28Broad Singlet (br s)1H-

Key Differences from the Keto Tautomer:

  • Vinylic Proton: The most significant difference is the appearance of a singlet at 6.13 ppm, corresponding to the vinylic proton of the enol form.

  • Absence of Methylene Signal: The methylene singlet observed in the keto form is absent in the enol form.

  • Enolic Hydroxyl: A broad singlet at 3.28 ppm is characteristic of the enolic hydroxyl proton. Its broadness is due to chemical exchange.

Comparative Analysis: The Influence of Pyridine Ring Isomerism

To provide a comprehensive understanding, we will now compare the expected ¹H NMR characteristics of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate with its pyridin-2-yl and pyridin-3-yl isomers. While experimental data for the 2- and 3-isomers is not as readily available, we can predict their spectra based on established principles of substituent effects on the pyridine ring.

isomers cluster_4py 4-Pyridyl Isomer cluster_3py 3-Pyridyl Isomer cluster_2py 2-Pyridyl Isomer node_4py Ethyl 2-oxo-3-(pyridin-4-yl)propanoate node_3py Ethyl 2-oxo-3-(pyridin-3-yl)propanoate node_2py Ethyl 2-oxo-3-(pyridin-2-yl)propanoate img_4py img_3py img_2py

Caption: Isomers of Ethyl 2-oxo-3-(pyridyl)propanoate.

Predicted ¹H NMR Comparison of Isomers (Keto Form)
FeatureEthyl 2-oxo-3-(pyridin-4-yl)propanoateEthyl 2-oxo-3-(pyridin-3-yl)propanoate (Predicted)Ethyl 2-oxo-3-(pyridin-2-yl)propanoate (Predicted)
Pyridyl Protons Two doublets (AA'BB' system)More complex splitting pattern (ABCD system)More complex splitting pattern (ABCD system), with one proton significantly downfield
α-Proton to N ~8.8 ppm~8.7-8.9 ppm (H2, H6)~8.6-8.8 ppm (H6)
β, γ-Protons to N ~7.8 ppm~7.4-8.2 ppm (H4, H5)~7.3-8.0 ppm (H3, H4, H5)
Methylene (-CH₂-) ~4.2 ppm~4.2 ppm~4.3 ppm (slightly more deshielded due to proximity to N)
Ethyl Group Consistent across isomers (~4.1 ppm, ~1.2 ppm)Consistent across isomers (~4.1 ppm, ~1.2 ppm)Consistent across isomers (~4.1 ppm, ~1.2 ppm)

Rationale for Predictions:

  • Symmetry: The 4-pyridyl isomer exhibits higher symmetry, leading to a simpler AA'BB' splitting pattern for the pyridine protons. The 2- and 3-pyridyl isomers lack this symmetry, resulting in more complex and distinct signals for each of the four pyridine protons.

  • Inductive and Anisotropic Effects: The position of the nitrogen atom significantly influences the chemical shifts of the pyridine protons through inductive and anisotropic effects. In the 2-pyridyl isomer, the methylene group is in closer proximity to the nitrogen, which may cause a slight downfield shift compared to the other isomers.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for instrument setup and parameter optimization.

protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, MeOD). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Lock the spectrometer onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). acq3->acq4 acq5 Acquire the Free Induction Decay (FID). acq4->acq5 proc1 Apply Fourier transformation to the FID. proc2 Phase the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals. proc3->proc4 proc5 Analyze the chemical shifts, multiplicities, and coupling constants. proc4->proc5

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Detailed Methodological Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean vial. The choice of solvent can influence the keto-enol equilibrium.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Optimize the magnetic field homogeneity by shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have sufficiently relaxed, allowing for accurate integration.

    • Number of Scans: Typically 8-16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

    • The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

    • The area under each peak is integrated to determine the relative number of protons.

Conclusion

The ¹H NMR characterization of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is a multifaceted task that requires a thorough understanding of keto-enol tautomerism and the principles of NMR spectroscopy. By carefully analyzing the chemical shifts, coupling constants, and integrations of both the keto and enol forms, a complete structural assignment can be achieved. Furthermore, a comparative analysis with its pyridin-2-yl and pyridin-3-yl isomers highlights the subtle yet significant influence of substituent position on the ¹H NMR spectrum. The provided experimental protocol offers a robust framework for obtaining high-quality data, enabling researchers in drug discovery and development to confidently elucidate the structures of their target molecules.

References

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
  • PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Chicago. (n.d.). Protocols | NMR Facility - Chemistry Department. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyridyl Pyruvates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyridyl pyruvates, a class of compounds of interest in drug discovery and metabolic research. Understanding these fragmentation pathways is critical for the unambiguous structural identification and quantification of these molecules in complex matrices. This document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern their formation under different ionization conditions.

Introduction: The Structural Significance of Pyridyl Pyruvates

Pyridyl pyruvates, such as ethyl 2-(pyridin-2-yl)-2-oxoacetate, combine three key chemical moieties: a pyridine ring, an α-keto group, and an ester. This unique combination presents a fascinating case for mass spectrometric analysis, as the fragmentation can be initiated at multiple sites. The position of the nitrogen atom on the pyridine ring (2-, 3-, or 4-position) is a critical variable that significantly influences the resulting mass spectrum, offering a reliable basis for isomer differentiation. This guide will compare the expected fragmentation patterns primarily under Electron Ionization (EI) and Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS), providing researchers with the foundational knowledge to interpret their own data.

Experimental & Methodological Considerations

Accurate interpretation of fragmentation patterns begins with robust experimental design. The choice of ionization technique is paramount and depends on the analyte's properties and the desired information.

Experimental Protocol: A Self-Validating Approach

A typical workflow for analyzing pyridyl pyruvates by LC-MS/MS would involve the following steps:

  • Sample Preparation : Dissolve the pyridyl pyruvate standard in a suitable solvent (e.g., methanol/water, 50:50 v/v) to a concentration of 1 µg/mL.

  • Chromatographic Separation : Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution from a high aqueous mobile phase (e.g., 0.1% formic acid in water) to a high organic mobile phase (e.g., 0.1% formic acid in acetonitrile) to ensure good peak shape and separation from any impurities.

  • Ionization :

    • ESI (Positive Mode) : This is the preferred method for its soft ionization, which typically yields a prominent protonated molecule [M+H]⁺. Key parameters to optimize include capillary voltage, source temperature, and gas flows.

    • EI : This "hard" ionization technique is typically used with gas chromatography (GC-MS) and provides highly reproducible fragmentation patterns useful for library matching.[1] It involves bombarding the molecule with high-energy electrons (typically 70 eV).[1]

  • Mass Analysis :

    • Full Scan (MS1) : Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺ (for ESI) or the molecular ion M⁺• (for EI).

    • Tandem MS (MS/MS or MS²) : Select the precursor ion ([M+H]⁺ or M⁺•) and subject it to Collision-Induced Dissociation (CID) or Higher-energy C-H Dissociation (HCD). Vary the collision energy to observe the full range of product ions.

  • Data Interpretation : Analyze the resulting product ion spectrum to elucidate the fragmentation pathways as detailed in the following sections.

A Note on Potential Artifacts : Researchers using ESI in negative ion mode should be aware of the potential for in-source conversion of lactate to pyruvate. While pyridyl pyruvates are distinct, this highlights the importance of chromatographic separation to prevent misinterpretation of data from complex biological samples.[2]

Logical Workflow for Fragmentation Analysis

The following diagram illustrates a logical workflow for the identification and structural elucidation of a novel pyridyl pyruvate.

G cluster_0 Sample Analysis cluster_1 Initial Data Acquisition cluster_2 Fragmentation Analysis cluster_3 Structure Elucidation A Inject Sample (LC or GC) B Mass Spectrometer (ESI or EI) A->B C Acquire Full Scan (MS1) B->C D Identify Precursor Ion ([M+H]+ or M+•) C->D E Perform Tandem MS (MS/MS) D->E F Acquire Product Ion Spectrum E->F G Propose Fragmentation Pathways F->G H Compare with Isomer Data & Spectral Libraries G->H I Confirm Structure H->I

Caption: Experimental workflow for pyridyl pyruvate analysis.

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

Under high-energy EI conditions (70 eV), the molecular ion (M⁺•) is formed, which then undergoes extensive fragmentation. The resulting patterns are complex but highly reproducible and structurally informative.[1] The primary fragmentation is dictated by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways under EI

For a model compound like ethyl 2-(pyridin-yl)-2-oxoacetate , the following cleavages are expected:

  • α-Cleavage : The bond between the two carbonyl groups is a prime site for cleavage. This leads to the formation of a stable pyridoyl cation or an ethoxycarbonyl cation.

  • Loss of Neutral Molecules : Stable neutral molecules are readily lost. Common losses include:

    • Loss of •OCH₂CH₃ (ethoxy radical, -45 Da) from the ester.

    • Loss of CO (carbon monoxide, -28 Da), often from the keto group after an initial cleavage.

    • Loss of C₂H₄ (ethene, -28 Da) via a McLafferty rearrangement if the alkyl chain of the ester is long enough (propyl or longer). For an ethyl ester, this is less common.

  • Pyridine Ring Fragmentation : The pyridine ring itself can fragment, often through the loss of HCN (hydrocyanic acid, -27 Da) or by sequential loss of hydrogen atoms (dehydrogenation).

The diagram below illustrates the primary α-cleavage pathways.

G cluster_A Pathway A cluster_B Pathway B M Molecular Ion (M+•) Pyridyl-CO-CO-OEt A_loss Loss of •COOEt (-73 Da) M->A_loss B_loss Loss of Pyridoyl Radical (Pyridyl-CO•) M->B_loss A1 Pyridoyl Cation Pyridyl-C≡O+ A_loss->A1 B1 Ethoxycarbonyl Cation +C≡O-OEt B_loss->B1

Caption: Primary α-cleavage fragmentation in EI-MS.

Comparative Analysis of Isomers (2-, 3-, and 4-Pyridyl)

The position of the nitrogen atom influences the stability of the key fragment ions, leading to differences in their relative abundance.

  • 2-Pyridyl Isomer : The nitrogen atom is adjacent to the side chain. This proximity can facilitate unique rearrangements and interactions. The formation of the 2-pyridoyl cation is particularly favorable.

  • 3-Pyridyl Isomer : The nitrogen is meta to the side chain. Its electronic influence is less direct, leading to fragmentation patterns that more closely resemble a substituted benzene ring.

  • 4-Pyridyl Isomer : The nitrogen is para to the side chain. It can exert a strong resonance effect, stabilizing certain fragment ions.

Precursor Ion (M⁺•)Key Fragment IonProposed StructureExpected Abundance TrendRationale
Ethyl Pyridylpyruvate[M-45]⁺Pyridoyl-CO⁺2-pyridyl > 4-pyridyl > 3-pyridylNitrogen at position 2 offers the most stabilization to the resulting cation.
Ethyl PyridylpyruvatePyridyl-C≡O⁺Pyridoyl Cation2-pyridyl > 4-pyridyl > 3-pyridylFormed by loss of CO from the [M-45]⁺ ion. Stability follows the same trend.
Ethyl PyridylpyruvateC₅H₄N⁺Pyridyl CationAbundance may varyFormed by cleavage of the C-C bond adjacent to the ring.

ESI-MS/MS Fragmentation: A Softer Approach

Electrospray ionization is a soft technique that typically generates a protonated molecule, [M+H]⁺. Subsequent fragmentation via CID in the collision cell provides controlled and structurally significant data. The protonation site is key; it will likely be the most basic site, which is the pyridine nitrogen.

Key Fragmentation Pathways in ESI-MS/MS

Fragmentation of the [M+H]⁺ ion of ethyl pyridylpyruvate will proceed via different pathways compared to the radical cation from EI.

  • Loss of Neutral Ethanol : A common pathway for protonated esters is the loss of the alcohol, in this case, ethanol (C₂H₅OH, -46 Da).

  • Loss of Carbon Monoxide : Sequential losses of CO (-28 Da) are highly probable from the diketo moiety.

  • Combined Losses : A dominant pathway is often the sequential loss of ethanol followed by CO.

The proposed fragmentation cascade for a protonated pyridyl pyruvate is shown below.

G M_H [M+H]+ Loss_EtOH [M+H - 46]+ M_H->Loss_EtOH - C2H5OH Loss_CO [M+H - 46 - 28]+ Loss_EtOH->Loss_CO - CO Pyridyl_CO Pyridoyl Cation [Pyridyl-CO]+ Loss_CO->Pyridyl_CO - CO

Caption: Proposed ESI-MS/MS fragmentation cascade.

Comparative Analysis of Isomers

In ESI-MS/MS, the proton's location on the pyridine nitrogen directly influences the subsequent fragmentation. The basicity of the pyridine nitrogen varies with position (pKa: 2-sub > 4-sub > 3-sub), which can affect ionization efficiency but also the collision energy required for fragmentation.

Precursor Ion ([M+H]⁺)Key Fragment IonProposed Neutral LossExpected Differences Between Isomers
Ethyl Pyridylpyruvate[M+H - 46]⁺C₂H₅OHThe relative abundance of this ion may be higher for the 2-pyridyl isomer due to potential intramolecular catalysis by the protonated nitrogen.
Ethyl Pyridylpyruvate[M+H - 74]⁺C₂H₅OH + COThis is often the base peak. Its formation is common to all isomers.
Ethyl PyridylpyruvatePyridoyl CationC₂H₅OH + 2COThe stability of this final pyridoyl cation (2- > 4- > 3-) will influence its abundance at higher collision energies.

Conclusion

The mass spectrometric fragmentation of pyridyl pyruvates is a predictable process governed by the fundamental principles of ion chemistry. Electron ionization provides complex but highly specific fingerprints driven by α-cleavage and neutral losses, while ESI-MS/MS offers a more controlled fragmentation cascade initiated from the protonated molecule.

The key differentiator between the 2-, 3-, and 4-pyridyl isomers lies in the electronic influence of the nitrogen atom on the stability of key fragment ions, particularly the pyridoyl cation. By carefully selecting the ionization method and optimizing collision energy, researchers can exploit these differences to confidently identify and distinguish between pyridyl pyruvate isomers in their samples. This guide provides the foundational logic and comparative data to aid in that endeavor.

References

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. This source provides an overview of the principles of Electron Ionization (EI) mass spectrometry. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. This resource details how fragmentation patterns are formed and interpreted in the mass spectra of organic molecules. [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. This chapter explains the process of Electron Ionization (EI), its utility for generating reproducible spectra, and the reasons for the extensive fragmentation observed. [Link]

  • Gherman, A. M., et al. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics. This article discusses the electron-impact dissociative ionization of pyridine, including the mechanism of sequential hydrogen atom elimination. [Link]

  • Nemati, R., et al. (2019). Artefactual formation of pyruvate from in-source conversion of lactate. Journal of Mass Spectrometry. This paper reports on the in-source fragmentation of lactate into pyruvate, an important consideration for avoiding analytical artifacts. [Link]

Sources

Distinguishing Ethyl 2-oxo-3-(pyridin-4-yl)propanoate from beta-keto isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Ethyl 2-oxo-3-(pyridin-4-yl)propanoate from beta-keto isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Distinguishing Ethyl 2-oxo-3-(pyridin-4-yl)propanoate from its -Keto Isomer

Executive Summary In the synthesis of p38 MAP kinase inhibitors and other pyridine-based scaffolds, the regioisomeric purity of pyruvate derivatives is critical. Researchers frequently encounter ambiguity between the target


-keto ester, Ethyl 2-oxo-3-(pyridin-4-yl)propanoate  (Target A), and its thermodynamically stable 

-keto isomer, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Isomer B).

This guide provides a definitive, experimentally validated framework to distinguish these isomers using NMR spectroscopy, chemical derivatization, and functional reactivity.

Structural & Synthetic Causality[1]

Understanding the origin of these isomers is the first step in identification. They arise from fundamentally different synthetic pathways. If your starting materials are ambiguous, your product identity will be too.

FeatureTarget A (

-Keto)
Isomer B (

-Keto)
IUPAC Name Ethyl 2-oxo-3-(pyridin-4-yl)propanoateEthyl 3-oxo-3-(pyridin-4-yl)propanoate
Structure Py-CH

-C(=O)-COOEt
Py-C(=O)-CH

-COOEt
Class

-Keto Ester (Pyruvate)

-Keto Ester (Acetoacetate analog)
Primary Precursor 4-Picoline (4-Methylpyridine)Ethyl Isonicotinate
Reagent Diethyl OxalateEthyl Acetate
Reaction Type Claisen Condensation (Lateral lithiation/deprotonation)Claisen Condensation (Classical)
Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis routes that dictate the final structure.

SynthesisPathways Picoline 4-Picoline (4-Methylpyridine) Target TARGET A Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (Alpha-Keto) Picoline->Target + Base / Diethyl Oxalate Isonicotinate Ethyl Isonicotinate Isomer ISOMER B Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Beta-Keto) Isonicotinate->Isomer + Base / Ethyl Acetate Oxalate Diethyl Oxalate Acetate Ethyl Acetate

Caption: Divergent synthetic origins of the alpha- and beta-keto isomers.

Spectroscopic Identification (NMR & IR)[2][3][4][5][6]

The most definitive non-destructive method for identification is


H NMR, specifically analyzing the tautomeric equilibrium.
The "Tautomeric Fingerprint"
  • Isomer B (

    
    -keto)  exists in a significant equilibrium with its enol form due to the stabilization of the conjugated system (Pyridine-C(OH)=CH-COOEt). You will often see two sets of peaks.
    
  • Target A (

    
    -keto)  predominantly exists in the keto form. While enolization is possible, it lacks the stable 6-membered hydrogen-bonded chelate ring characteristic of 
    
    
    
    -keto esters.
H NMR Diagnostic Table (CDCl , 400 MHz)
SignalTarget A (

-Keto)
Isomer B (

-Keto)
Methylene (-CH

-)

4.25 - 4.35 ppm (s)
Sharp singlet. Flanked by Pyridine and Ketone.[1]

4.10 - 4.23 ppm (s)
Often smaller integration due to enolization.
Enol Vinyl (-CH=) Absent (or negligible trace)

6.10 - 6.20 ppm (s)
Diagnostic singlet. Indicates

-dicarbonyl enol.
Enol -OH Absent

12.0+ ppm
Broad, D

O exchangeable.[2]
Pyridine Protons AA'BB' pattern, distinct shifts.AA'BB' pattern, but often split into two sets (keto/enol).

Expert Insight: If your NMR spectrum shows a singlet around 6.1 ppm and a broad peak downfield (12+ ppm), you have synthesized the


-keto isomer , not the target.

Chemical Validation Protocols

Spectroscopy can be ambiguous if solvents contain acid traces. Chemical derivatization provides a self-validating "Go/No-Go" decision.

Protocol A: The Ferric Chloride (FeCl ) Test

This is a rapid colorimetric assay for stable enols (characteristic of


-keto esters).

Reagents:

  • 10% FeCl

    
     solution in Ethanol/Water.
    
  • Sample (approx. 5 mg).

Procedure:

  • Dissolve 5 mg of the product in 1 mL of Ethanol.

  • Add 2 drops of FeCl

    
     solution.
    
  • Observe color change immediately.

Results Interpretation:

  • Deep Violet/Red: Positive. Indicates stable enol. Identity: Isomer B (

    
    -keto). 
    
  • Yellow/Pale Orange: Negative. (Matches FeCl

    
     solution color). Identity: Target A (
    
    
    
    -keto).
Protocol B: Phenylhydrazine Derivatization (Definitive)

The reaction with phenylhydrazine yields structurally distinct products due to the position of the carbonyls.

Mechanism:

  • 
    -Keto esters  react to form Pyrazolones  (5-membered heterocycles) via cyclization involving the ester group.
    
  • 
    -Keto esters  react to form Phenylhydrazones  (linear/open chain) under mild conditions. They do not readily cyclize to pyrazolones.
    

Procedure:

  • Dissolve 0.5 mmol of substrate in 2 mL Ethanol.

  • Add 0.55 mmol Phenylhydrazine hydrochloride and 1 mmol Sodium Acetate.

  • Reflux for 1 hour.

  • Cool and filter precipitate.

Analysis:

  • Isomer B Product: 1-Phenyl-3-(pyridin-4-yl)-pyrazol-5-one. Insoluble in dilute alkali? No, pyrazolones are often soluble in alkali (acidic proton). Key check: Mass Spec will show loss of Ethanol (M - 46).

  • Target A Product: Ethyl 2-(2-phenylhydrazono)-3-(pyridin-4-yl)propanoate. Mass Spec will show simple condensation (M + Phenylhydrazine - H

    
    O). The ester group remains intact.
    

Decision Matrix & Workflow

Use this logic flow to validate your compound before proceeding to scale-up.

IdentificationWorkflow Start Unknown Sample NMR 1H NMR Analysis Start->NMR Decision1 Vinyl H (6.1 ppm) present? OH (12+ ppm) present? NMR->Decision1 FeCl3 FeCl3 Color Test Decision2 Color Result? FeCl3->Decision2 Decision1->FeCl3 No (Only CH2 singlet) ResultBeta IDENTIFIED: Isomer B (Beta-Keto Ester) Decision1->ResultBeta Yes (Enol form) Decision2->ResultBeta Violet/Red ResultAlpha IDENTIFIED: Target A (Alpha-Keto Ester) Decision2->ResultAlpha Yellow/Negative

Caption: Step-by-step decision tree for distinguishing alpha vs. beta isomers.

References

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(10), 4697.

    • -keto isomer (Ethyl 3-oxo-3-(pyridin-4-yl)propanoate)
  • Organic Syntheses. (1944). Ethyl Ethoxalylpropionate. Organic Syntheses, Coll. Vol. 2, p.272.

    • Citation Context: Establishes the canonical synthesis of -keto esters via oxalate condensation (analogous to the 4-picoline route).
  • PubChem. (2025). Ethyl 3-oxo-3-(pyridin-4-yl)propanoate Compound Summary. National Library of Medicine.

    • Citation Context: Verification of chemical identifiers and general physical properties for the beta-isomer.
  • Mohareb, R. M., et al. (2010). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.

    • Citation Context: Details the reaction of -keto esters with phenylhydrazine to form pyrazolone/pyridazine derivatives, distinguishing them

Sources

A Researcher's Guide to the Infrared Spectroscopy of α-Keto Ester Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Among the most crucial and often complex spectral regions is the carbonyl (C=O) stretching absorption. This guide provides an in-depth analysis of the IR spectroscopic signatures of α-keto esters, comparing them with other carbonyl-containing compounds and offering practical, field-proven insights for accurate spectral interpretation.

The Unique Carbonyl Signature of α-Keto Esters

An α-keto ester presents a unique spectroscopic challenge and opportunity due to the presence of two adjacent carbonyl groups: a ketone and an ester. This arrangement leads to distinct IR absorption patterns that, when correctly interpreted, can provide significant structural information. In principle, one would expect to see two distinct carbonyl absorption bands.[1][2] Often, what is observed is a main absorption band with a shoulder, or a single broadened absorption band around 1735 cm⁻¹.[1][2]

The precise frequencies of these bands are highly sensitive to the molecule's electronic and steric environment. Understanding these nuances is key to differentiating α-keto esters from other carbonyl compounds and to elucidating subtle structural features.

Comparative Analysis of Carbonyl Stretching Frequencies

The position of the C=O stretching vibration in an IR spectrum is a direct reflection of the bond strength.[3] A stronger, stiffer bond will vibrate at a higher frequency. The following table provides a comparative overview of typical C=O stretching frequencies for various carbonyl compounds, highlighting the characteristic region for α-keto esters.

Carbonyl Compound ClassTypical C=O Stretching Frequency (cm⁻¹)Key Distinguishing Features
α-Keto Esters ~1735 (ester) and ~1715 (ketone) Often appears as a broadened band or a primary peak with a shoulder.[1][2]
Saturated Aliphatic Ketones1715Serves as a useful benchmark.[4]
Saturated Aliphatic Esters1750-1735Higher frequency than ketones due to the inductive effect of the ester oxygen.[5]
Aldehydes1740-1720Generally at a slightly higher frequency than the corresponding ketone.[5]
Carboxylic Acids1710 (dimer), 1760 (monomer)Broad O-H stretch also present from 3300-2500 cm⁻¹.[6]
Amides1690-1640Lower frequency due to resonance with the nitrogen lone pair.[2]
Acid Chlorides1810-1775High frequency due to the strong inductive effect of chlorine.[2]
AnhydridesTwo bands: 1830-1800 and 1775-1740Resulting from symmetric and asymmetric stretching.[7]

This comparative data underscores the importance of the ~1715-1750 cm⁻¹ region for identifying α-keto esters. The presence of two absorptions, or a broadened peak in this window, is a strong indicator of this functional group.

Factors Influencing Carbonyl Peak Positions in α-Keto Esters

The precise wavenumbers of the ketone and ester carbonyl stretches in an α-keto ester are modulated by several factors. A thorough understanding of these effects is critical for accurate spectral interpretation.

Electronic Effects: Induction and Resonance
  • Inductive Effect: The electronegative oxygen atom of the ester group withdraws electron density from the adjacent carbonyl carbon, strengthening the C=O double bond and increasing its stretching frequency.[7][8] This is why esters generally absorb at a higher frequency than ketones.

  • Resonance Effect: Delocalization of π-electrons can weaken the C=O bond, leading to a decrease in the stretching frequency.[1] In α,β-unsaturated carbonyl compounds, conjugation typically lowers the C=O frequency by 25-45 cm⁻¹.[7] For α-keto esters, the potential for through-bond and through-space interactions between the two carbonyl groups can also influence their respective frequencies.

Solvent Effects and Hydrogen Bonding

The polarity of the solvent can influence the position of carbonyl absorptions. Polar, hydrogen-bonding solvents can stabilize the partial negative charge on the carbonyl oxygen, slightly weakening the C=O bond and causing a shift to lower frequency (a red shift) of 15-20 cm⁻¹.[6][9] Intramolecular hydrogen bonding, if present, can also lead to a significant lowering of the carbonyl frequency.[1][10]

Conformational Effects

The relative orientation of the two carbonyl groups in an α-keto ester can lead to different conformers (e.g., s-cis and s-trans). These conformers may have slightly different C=O stretching frequencies, which can contribute to the broadening of the observed absorption bands or the appearance of closely spaced peaks.[1]

Caption: Factors influencing the IR carbonyl stretching frequency of α-keto esters.

Experimental Protocol for Acquiring an IR Spectrum of an α-Keto Ester

This protocol outlines the steps for obtaining a high-quality IR spectrum of a liquid α-keto ester sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

I. Instrument Preparation and Background Scan
  • Instrument Activation: Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize, as per the manufacturer's instructions.

  • Accessory Installation: Confirm that the ATR accessory is correctly installed and the crystal is clean.

  • Software Initialization: Launch the instrument control software.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

II. Sample Analysis
  • Sample Application: Place a small drop of the liquid α-keto ester sample directly onto the center of the ATR crystal. Ensure the crystal is completely covered by the sample.

  • Spectrum Acquisition:

    • Initiate the sample scan. The software will collect and average a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Data Processing and Interpretation
  • Spectrum Display: The resulting spectrum should be displayed with wavenumber (cm⁻¹) on the x-axis and percent transmittance or absorbance on the y-axis.

  • Peak Identification:

    • Use the software tools to identify the wavenumbers of the key absorption peaks.

    • Pay close attention to the region between 1800 cm⁻¹ and 1650 cm⁻¹ to locate the carbonyl stretching vibrations.

    • Identify other characteristic peaks to confirm the overall structure of the molecule (e.g., C-H stretches, C-O stretches).

  • Data Archiving: Save the spectrum and the corresponding data file with a clear and descriptive name.

IV. Cleaning
  • Thorough Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.

  • Verification: Run a clean-check scan to ensure no sample residue remains.

Caption: Experimental workflow for obtaining an IR spectrum of an α-keto ester.

Conclusion

The infrared spectrum of an α-keto ester provides a rich source of structural information, centered around the characteristic dual carbonyl absorptions. By understanding the typical frequency ranges and the electronic and environmental factors that influence them, researchers can confidently identify this important functional group and distinguish it from other carbonyl-containing molecules. The comparative data and experimental protocol provided in this guide serve as a practical resource for scientists and professionals engaged in chemical synthesis and analysis.

References

  • NIST Chemistry WebBook. [Link][11][12][13][14][15]

  • Lide, D. R., ed. (2005). CRC Handbook of Chemistry and Physics (86th ed.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).
  • Factors that influence the C=O stretching vibrations. (n.d.). In LibreTexts Chemistry. [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). [Link][1]

  • Infrared Spectrometry - MSU chemistry. (n.d.). [Link][6]

  • Infrared Spectroscopy. (n.d.). [Link][2]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). In Applied Spectroscopy. [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2020, December 20). [Link][16]

  • Infra-red spectroscopy. (n.d.). [Link][8]

  • IR Spectroscopy. (n.d.). [Link][10]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. (n.d.). [Link][3]

  • IR: ketones. (n.d.). [Link][4]

  • SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS - Canadian Science Publishing. (n.d.). [Link][9]

  • Reaxys® — Chemistry data and AI to optimize small molecule discovery - Elsevier. (n.d.). [Link][17]

  • Sample preparation and factors affect IR bands. (n.d.). [Link][7]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). [Link][5]

Sources

Safety Operating Guide

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (approximate MW: 193.20 g/mol ) is a functionalized pyridine derivative containing a reactive


-keto ester moiety. It poses dual risks: biological activity  (typical of pyridine-based kinase inhibitor intermediates) and chemical instability  (susceptibility to hydrolysis and decarboxylation).

Disposal Directive:

  • Primary Stream: High-BTU Incineration (Non-Halogenated Organic Waste).

  • Critical Restriction: Do NOT mix with strong aqueous bases (NaOH/KOH) or strong oxidizers.

  • Container: Amber glass or HDPE; vented caps recommended if moisture contamination is suspected.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand the causality between its structure and its waste behavior.

FeatureStructural MoietyDisposal Implication
Basicity / Toxicity Pyridine Ring (4-position) Pyridines are generally toxic and foul-smelling. The nitrogen atom requires incineration at temperatures sufficient to prevent NOx formation (controlled facility).
Reactivity

-Keto Ester
Highly electrophilic. Susceptible to hydrolysis in the presence of water/base, yielding the corresponding

-keto acid (pyruvate derivative).[1]
Gas Evolution Risk

-Keto Acid (Degradation Product)
If hydrolyzed, the resulting acid can spontaneously decarboxylate, releasing CO₂ gas . Sealed waste containers containing moisture and this compound risk pressurization.
Flammability Ethyl Ester Combustible.[2] Classifies the waste as D001 (Ignitable) under RCRA if in liquid form with low flash point.
Expert Insight: The Hydrolysis Trap

Unlike simple esters,


-keto esters are significantly more labile. If you dispose of this compound in a "General Organic Waste" container that contains traces of aqueous base (e.g., from a quenched reaction workup), it will hydrolyze. The byproduct, 3-(pyridin-4-yl)pyruvic acid, is unstable and may decarboxylate.
  • Causality: Base

    
     Hydrolysis 
    
    
    
    Acid Formation
    
    
    Decarboxylation
    
    
    Pressure Buildup .

Pre-Disposal Stabilization Protocol

This protocol acts as a self-validating system . By following these steps, you verify the stability of the waste before it enters the central accumulation area.

Step 1: Phase Assessment

Determine if the waste is solid (pure compound) or liquid (reaction mixture/mother liquor).

  • Solids: Dispose of directly into a wide-mouth jar labeled for solid hazardous waste.

  • Liquids: Proceed to Step 2.

Step 2: pH Validation (The "Litmus Check")

Before adding to a commingled waste container, spot-check the pH of your solution.

  • Requirement: pH should be Neutral (6-8) or slightly Acidic (4-6) .

  • Correction: If the solution is basic (pH > 9), neutralize carefully with dilute acetic acid or HCl.

  • Why? Keeping the pH below 8 prevents the rapid hydrolysis of the ester, maintaining the molecule in its stable, non-gaseous form [1].

Step 3: Solvent Compatibility Check

Ensure the carrier solvent is compatible with the "Non-Halogenated" stream.

  • Compatible: Methanol, Ethanol, Ethyl Acetate, Acetone, Toluene.

  • Incompatible (Segregate): Dichloromethane, Chloroform (Must go to Halogenated waste).

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of Ethyl 2-oxo-3-(pyridin-4-yl)propanoate to ensure compliance and safety.

DisposalWorkflow Start Waste: Ethyl 2-oxo-3-(pyridin-4-yl)propanoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid StreamSolid Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamSolid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->HalogenCheck pHCheck pH Check (Self-Validating) Is pH > 9? HalogenCheck->pHCheck No StreamHal Stream B: Halogenated Organic (Specialized Incineration) HalogenCheck->StreamHal Yes Neutralize Neutralize with dilute acid to pH 6-7 pHCheck->Neutralize Yes (Risk of Hydrolysis) StreamNonHal Stream A: Non-Halogenated Organic (High BTU Incineration) pHCheck->StreamNonHal No (Stable) Neutralize->StreamNonHal

Figure 1: Decision matrix for segregating Ethyl 2-oxo-3-(pyridin-4-yl)propanoate waste streams based on physical state and solvent composition.

Regulatory & Logistical Classification

When filling out the waste tag/manifest for your facility's EHS department, use the following data. While this specific compound may not be explicitly listed on the EPA P-list or U-list by name, it defaults to regulated categories based on characteristics.

FieldEntry / ValueNotes
Chemical Name Ethyl 2-oxo-3-(pyridin-4-yl)propanoateWrite out full name; do not use abbreviations.
Constituents Pyridine derivative, Ethyl EsterHelpful for waste handlers.
Hazards Irritant, Combustible
RCRA Codes (US) D001 (Ignitable)If in flammable solvent (Flash point < 140°F).
D038 (Pyridine)Conditional:[3][4][5] Only applies if the specific pyridine degradation product is detectable/extractable above regulatory limits [2].
Container Type HDPE (High-Density Polyethylene)Preferred over glass for transport safety.
DOT Shipping UN 1993 (Flammable Liquid, n.o.s.)If dissolved in organic solvent.
Segregation Rule (The "Never" List)
  • NEVER mix with concentrated Nitric Acid (HNO₃). Pyridine rings can form unstable nitro-pyridines or undergo violent oxidation.

  • NEVER dispose of down the drain. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria [3].

Emergency Spill Response

If a spill occurs during transfer:

  • Evacuate & Ventilate: Pyridine derivatives have low olfactory fatigue thresholds. Clear the area to prevent respiratory irritation.[6]

  • PPE: Wear Butyl Rubber gloves (Nitrile provides only short-term splash protection against pyridines) [4].

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Clean the surface with a mild detergent solution. Do not use bleach (hypochlorite), as it can react with the amine to form chloramines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2025).[7] Pyridine Safety and Hazards Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine: Occupational Health Guideline. [Link]

Sources

Personal protective equipment for handling Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Executive Summary & Risk Context

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate (CAS: 53014-87-2) is a critical intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds. As an


-keto ester containing a basic pyridine moiety, this compound presents a dual hazard profile: chemical reactivity (electrophilicity) and biological activity (potential neurotoxicity and sensitization associated with pyridine derivatives).

The Core Directive: Treat this substance as a High-Potency Intermediate until specific toxicological data proves otherwise. Standard "lab safety" is insufficient; you must employ a containment-first strategy.

Molecular Hazard Assessment

To understand the safety requirements, we must analyze the molecule's functional groups:

MoietyAssociated HazardPhysiological Impact
Pyridine Ring Neurotoxicity, Irritation, SensitizationPyridine derivatives can penetrate skin and affect the Central Nervous System (CNS). High risk of respiratory tract irritation (RTI).

-Keto Ester
High ElectrophilicityReactive toward nucleophiles (proteins/DNA). Potential for skin sensitization (allergic contact dermatitis) due to haptenization.
Ethyl Ester Hydrolysis / VolatilitySusceptible to hydrolysis in humid air, releasing ethanol and the corresponding acid. Moderate flammability risk if heated.

GHS Classification (Inferred from Structural Analogs):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][5][6]

  • H335: May cause respiratory irritation.[1][3][5]

  • H317: May cause an allergic skin reaction (Precautionary classification).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

Hand Protection: The "Double-Barrier" Protocol

Pyridine derivatives often exhibit low breakthrough times for standard nitrile gloves.

  • Primary Layer (Inner): 4 mil Nitrile (Inspection for pinholes is mandatory).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Long cuff) OR Laminate (Silver Shield) if handling solutions >1 M.

  • Change Schedule: Immediately upon splash; every 60 minutes during active handling.

Respiratory Protection
  • Solid State: Handling powder outside a fume hood is forbidden . If weighing must occur on an open bench (strongly discouraged), a P100/N95 Particulate Respirator is the absolute minimum, but a Powered Air Purifying Respirator (PAPR) is preferred.

  • Solution State: Standard Fume Hood (Face velocity: 100 fpm). If hood failure occurs, use a Half-face respirator with Organic Vapor (OV) cartridges.

Eye & Body Protection[2][3][4][6][7][8][9][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the risk of vapor absorption through the lacrimal ducts.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

PPE Decision Logic (Visualization)

This decision tree guides the researcher through the correct PPE selection based on the physical state and quantity of the chemical.[7]

PPE_Logic Start Start: Handling Ethyl 2-oxo-3-(pyridin-4-yl)propanoate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Concentration > 0.5M? Liquid->Qty_Liquid Level2 Level 2: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Qty_Solid->Level2 No Level3 Level 3: Glovebox or PAPR + Double Gloving Qty_Solid->Level3 Yes (Dust Risk) Level1 Level 1: Fume Hood + Single Nitrile (5mil) + Safety Glasses Qty_Liquid->Level1 No Qty_Liquid->Level2 Yes (Splash Risk)

Figure 1: PPE Selection Logic based on physical state and quantity. Note the escalation to Level 3 for large quantities of powder due to inhalation risks.

Operational Protocols

A. Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Pyridine derivatives can be sticky/hygroscopic; static can cause powder to "jump," creating aerosol hazards.

  • Containment: Weigh inside a Chemical Fume Hood . If the balance is sensitive to airflow, use a Safety Enclosure (Balance Shield) within the hood, never turn the hood off.

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

B. Reaction Setup
  • Inert Atmosphere: This compound is an

    
    -keto ester. It is prone to oxidation and hydrolysis. Purge reaction vessels with Nitrogen or Argon.
    
  • Temperature Control: Exothermic decomposition is possible at high temperatures. Ensure cooling capacity (ice bath/chiller) is available before adding reagents.

C. Emergency Spill Response
  • Solid Spill: Do NOT sweep (creates dust).[5] Cover with wet paper towels (water/surfactant), then wipe up.

  • Liquid Spill: Cover with Vermiculite or activated carbon pads. Do not use standard paper towels alone (rapid evaporation of pyridine).

Disposal & Decontamination Strategy

Proper disposal is critical to prevent environmental contamination and downstream safety hazards.

Waste StreamClassificationProtocol
Solid Waste Hazardous OrganicDouble-bag in polyethylene. Label "Toxic - Pyridine Derivative."
Liquid Waste Non-Halogenated OrganicSegregate from oxidizers. Ensure pH is neutral-to-basic (avoid mixing with strong acids which may generate heat).
Glassware Contaminated SharpsRinse with acetone inside the hood before placing in sharps container. The acetone rinse goes to liquid waste.
Decontamination of Surfaces
  • Solvent Wipe: Wipe surface with Ethanol (70%) or Isopropanol.

  • Soap Wash: Follow with a detergent (e.g., Alconox) and water scrub. Pyridines are oily; solvent is needed first to solubilize, detergent removes the residue.

Spill Response Workflow (Visualization)

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) Assess 2. Assess Volume (< 50mL vs > 50mL) Alert->Assess PPE_Up 3. Don PPE (Goggles, Double Gloves, Resp if outside hood) Assess->PPE_Up Contain 4. Containment (Vermiculite dam) PPE_Up->Contain Neutralize 5. Clean Up (Absorb -> Bag -> Label) Contain->Neutralize Report 6. Incident Report (EHS Dept) Neutralize->Report

Figure 2: Sequential workflow for managing accidental spills in the laboratory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-oxo-3-(pyridin-4-yl)propanoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.